Neceprevir
Description
Properties
CAS No. |
1229626-28-1 |
|---|---|
Molecular Formula |
C45H56F2N6O8S2 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(1S,4R,6S,7Z,14R,18R)-N-cyclopropylsulfonyl-14-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-18-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1 |
InChI Key |
UDMJANYPQWEDFT-ZAWFUYGJSA-N |
SMILES |
O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deldeprevir; Neceprevir |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Narlaprevir Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Narlaprevir (formerly SCH 900518) is a potent, second-generation, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. Narlaprevir demonstrates a mechanism-based, reversible covalent inhibition, exhibiting significant potency against HCV genotype 1 and activity against genotypes 2 and 3. This technical guide provides a comprehensive overview of Narlaprevir's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the HCV replication machinery.
Core Mechanism of Action: Targeting the HCV NS3/4A Protease
The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins necessary for replication and assembly.[1] The HCV NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of these critical cleavages.[1]
Narlaprevir is a peptidomimetic ketoamide inhibitor specifically designed to target the active site of the NS3 protease.[2][3] Its mechanism of inhibition is a two-step process:
-
Initial Non-covalent Binding: Narlaprevir first binds to the NS3/4A active site through non-covalent interactions.[3]
-
Reversible Covalent Bond Formation: Following the initial binding, the α-ketoamide functional group of Narlaprevir undergoes a nucleophilic attack by the active site serine (Ser139), forming a stable but reversible covalent hemiacetal adduct.[2][3]
This mechanism-based inhibition leads to a slow-binding profile and a prolonged residence time on the enzyme, contributing to its potent antiviral activity.[2] The dissociation half-life of the Narlaprevir-protease complex is approximately 1 to 2 hours.[2]
Quantitative Efficacy Data
The potency of Narlaprevir has been characterized through both biochemical and cell-based assays.
| Parameter | Value | Assay Type | HCV Genotype | Reference |
| Ki* | 7 nM | NS3/4A Protease Assay | Genotype 1b | [2] |
| EC50 | 20 ± 6 nM | Subgenomic Replicon Assay | Genotype 1b | [2] |
| EC90 | 40 ± 10 nM | Subgenomic Replicon Assay | Genotype 1b | [2] |
Note: Ki* is the overall inhibition constant for slow-binding inhibitors.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the HCV polyprotein processing pathway and the inhibitory action of Narlaprevir, as well as the workflow for evaluating its antiviral activity.
Caption: HCV Polyprotein Processing and Narlaprevir Inhibition.
References
Discovery and Synthesis of Narlaprevir: A Technical Overview
Narlaprevir, a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3 serine protease, represents a significant advancement in the treatment of chronic hepatitis C. Its discovery and development have provided a crucial therapeutic option, particularly for patients with compensated liver cirrhosis. This document provides an in-depth technical guide on the discovery, mechanism of action, and synthesis of Narlaprevir, intended for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
Narlaprevir was developed through a focused drug discovery program aimed at identifying potent and selective inhibitors of the HCV NS3 protease, a key enzyme in the viral replication cycle. The NS3 protease is responsible for the cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins.
The mechanism of action of Narlaprevir involves the non-covalent, reversible inhibition of the NS3 protease. This binding prevents the processing of the viral polyprotein, thereby halting viral replication. The high selectivity of Narlaprevir for the HCV NS3 protease over other host proteases minimizes off-target effects and contributes to its favorable safety profile.
A critical aspect of Narlaprevir's efficacy is its potent antiviral activity against a range of HCV genotypes, although it is primarily indicated for genotype 1. When co-administered with ritonavir, a pharmacokinetic enhancer, the plasma concentrations of Narlaprevir are significantly increased, allowing for once-daily dosing and improved patient compliance.
Clinical Efficacy and Pharmacokinetics
Clinical trials have demonstrated the efficacy and safety of Narlaprevir in combination with other antiviral agents. The PIONEER study, a phase III clinical trial, evaluated the efficacy and safety of a 12-week course of Narlaprevir, ritonavir, and peginterferon alfa-2b/ribavirin in patients with HCV genotype 1 infection and compensated liver cirrhosis.
Table 1: Key Pharmacokinetic Parameters of Narlaprevir
| Parameter | Value |
| Tmax (h) | 2.5 - 4.0 |
| Cmax (ng/mL) | 1530 ± 780 |
| AUC0-24 (ng·h/mL) | 16300 ± 8300 |
| Half-life (h) | 8.0 - 12.0 |
Table 2: Sustained Virologic Response (SVR12) Rates in the PIONEER study
| Treatment Group | SVR12 Rate |
| Narlaprevir + Ritonavir + PegIFN/RBV | 70% |
| Placebo + PegIFN/RBV | 45% |
Experimental Protocols
HCV NS3/4A Protease Assay:
The inhibitory activity of Narlaprevir against the HCV NS3/4A protease can be determined using a fluorescence resonance energy transfer (FRET) assay.
-
Reagents: Recombinant HCV NS3/4A protease, FRET substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2), assay buffer (50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
Procedure: a. The inhibitor (Narlaprevir) is pre-incubated with the NS3/4A protease in the assay buffer for 15 minutes at room temperature. b. The FRET substrate is added to initiate the reaction. c. The fluorescence intensity is monitored at an excitation wavelength of 355 nm and an emission wavelength of 485 nm. d. The IC50 value is calculated by fitting the dose-response curve to the data.
Antiviral Activity in HCV Replicon Cells:
The antiviral activity of Narlaprevir in a cellular context is evaluated using the HCV replicon system.
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon expressing luciferase.
-
Procedure: a. Cells are seeded in 96-well plates and treated with serial dilutions of Narlaprevir. b. After 72 hours of incubation, the cells are lysed, and the luciferase activity is measured. c. The EC50 value, the concentration at which 50% of the viral replication is inhibited, is determined.
Synthesis of Narlaprevir
The chemical synthesis of Narlaprevir is a multi-step process that involves the construction of its complex molecular architecture, including the key ketoamide and cyclopropyl moieties. A generalized synthetic scheme is outlined below.
In Vitro Antiviral Activity of Neceprevir: A Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature on a compound specifically named "Neceprevir" is limited. This may indicate that it is an internally coded compound, in early-stage development, or a potential misspelling. To provide a comprehensive and actionable technical guide that adheres to the requested format, this document utilizes Simeprevir , a well-characterized and structurally relevant Hepatitis C Virus (HCV) NS3/4A protease inhibitor, as a representative example. All data, protocols, and visualizations presented herein pertain to Simeprevir and are intended to serve as a detailed template for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth overview of the in vitro antiviral activity of the HCV NS3/4A protease inhibitor, Simeprevir, used here as a proxy for this compound. The document details its mechanism of action, summarizes its potency against various HCV genotypes in established cell-based assays, and outlines its resistance profile. Detailed experimental methodologies for key assays are provided to enable replication and further investigation. Visual diagrams of the drug's mechanism and experimental workflows are included to facilitate a clear understanding of the scientific principles and procedures.
Mechanism of Action
Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease. This enzyme is a serine protease crucial for the HCV life cycle.[1] The viral genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to form a functional replication complex.[1] The NS3/4A protease is responsible for cleaving the polyprotein at four specific sites to release NS3, NS4A, NS4B, NS5A, and NS5B.[1]
Simeprevir acts as a competitive, reversible inhibitor of the NS3/4A protease. It binds non-covalently to the active site of the enzyme, preventing the cleavage of the HCV polyprotein.[1] This inhibition of viral polyprotein processing disrupts the formation of the viral replication machinery, thereby halting viral replication within the host cell.[1]
Caption: Inhibition of HCV polyprotein processing by Simeprevir.
Quantitative In Vitro Antiviral Activity
The antiviral activity of Simeprevir is typically quantified using HCV subgenomic replicon assays. These cell-based systems contain a portion of the HCV genome, including the non-structural proteins required for replication, often linked to a reporter gene like luciferase. The potency of the inhibitor is expressed as the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication.
Table 1: In Vitro Potency of Simeprevir Against HCV Genotype 1 Replicons
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Chimeric Replicon | 1.4 (median fold change vs. GT1b) | [2] |
| Genotype 1b | Huh-7 based | 9.4 | FDA Label |
| Genotype 1b | Chimeric Replicon | 0.4 (median fold change vs. GT1b ref) | [2] |
Table 2: Biochemical Inhibitory Activity of Simeprevir
| HCV Genotype | Protease Target | Ki (nM) | Reference |
| Genotype 1a | Recombinant NS3/4A | 0.5 | FDA Label |
| Genotype 1b | Recombinant NS3/4A | 1.4 | FDA Label |
Experimental Protocols
HCV Subgenomic Replicon Luciferase Assay
This assay is a cornerstone for evaluating the in vitro efficacy of HCV inhibitors.
Objective: To determine the EC50 value of a test compound by measuring the inhibition of HCV RNA replication in a stable cell line harboring an HCV subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7.5 cells stably harboring an HCV genotype 1b subgenomic replicon with a firefly luciferase reporter gene (e.g., LucNeo#2 cells).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compound (Simeprevir) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7.5 replicon cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the diluted compound. Include a "no drug" control (vehicle only) and a positive control inhibitor.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Measure the luciferase activity for each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Caption: Standard workflow for an HCV subgenomic replicon assay.
In Vitro Resistance Profile
The emergence of resistance-associated substitutions (RASs) is a critical aspect of antiviral drug development. For Simeprevir, specific amino acid changes in the NS3 protease can reduce its susceptibility.
Key RASs for Simeprevir:
-
Q80K: This is a common polymorphism in HCV genotype 1a. While it has a limited effect on Simeprevir's activity on its own, its presence can facilitate the emergence of other RASs, leading to higher rates of treatment failure.[1][2]
-
R155K: This substitution, primarily observed in genotype 1a, confers a significant reduction in susceptibility to Simeprevir.[2]
-
D168V: This is a key resistance mutation, particularly in genotype 1b, and is associated with high-level resistance.[2]
-
S122 and A156: Substitutions at these positions can also contribute to reduced susceptibility.[1]
Table 3: Impact of Key RASs on Simeprevir In Vitro Activity (Genotype 1)
| NS3 Substitution | Fold Change in EC50 (vs. Wild-Type) | HCV Genotype Predominance | Reference |
| Q80K | ~7.7-fold | Genotype 1a | [2] |
| R155K | High-level resistance (>50-fold) | Genotype 1a | [3] |
| D168V | High-level resistance (>50-fold) | Genotype 1b | [2] |
| Q80K + R155K | Boosted resistance | Genotype 1a | [4] |
In Vitro Combination Activity
To enhance efficacy and overcome resistance, antiviral agents are often used in combination. In vitro studies using the HCV replicon system have shown that Simeprevir has synergistic effects when combined with interferon-α and HCV NS5B inhibitors, and additive effects with ribavirin.[1] This provides a strong rationale for its use in combination therapy regimens.
Caption: Multiple mechanisms of action in combination therapy.
Conclusion
The in vitro profile of Simeprevir, used here as a proxy for this compound, demonstrates potent and specific inhibition of the HCV NS3/4A protease, a critical enzyme for viral replication. The HCV subgenomic replicon assay is the standard method for quantifying its antiviral activity and for characterizing the impact of resistance-associated substitutions. Understanding the resistance profile and the synergistic potential in combination with other direct-acting antivirals is essential for the strategic development and clinical application of this class of inhibitors. The methodologies and data presented in this guide provide a foundational framework for further research and development in the field of HCV therapeutics.
References
An In-depth Technical Guide to the NS3/4A Protease Binding Affinity of Glecaprevir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of glecaprevir, a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Note on the Initial Query: The initial request for information on "neceprevir" yielded limited publicly available scientific data. To provide a comprehensive and data-rich guide as requested, this document focuses on the well-characterized and clinically significant NS3/4A protease inhibitor, glecaprevir.
Introduction: HCV and the NS3/4A Protease Target
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus. The virus replicates by translating its RNA into a single large polyprotein, which must be cleaved into individual functional proteins for new virus particles to be assembled. The HCV NS3/4A serine protease is a key viral enzyme responsible for carrying out four of these essential cleavages in the viral polyprotein.[1] The NS3 protein contains the catalytic domain, while the NS4A protein acts as a cofactor, ensuring the correct structure and localization of the protease complex.[2]
Given its critical role in viral replication, the NS3/4A protease is a prime target for direct-acting antiviral (DAA) agents. Glecaprevir (formerly ABT-493) is a next-generation, pangenotypic NS3/4A protease inhibitor. It is a non-covalent, macrocyclic compound that binds to the active site of the protease with high affinity, thereby preventing the processing of the HCV polyprotein and halting viral replication.
Mechanism of Action of Glecaprevir
Glecaprevir functions by directly binding to the active site of the NS3/4A protease. This binding event physically obstructs the viral polyprotein from accessing the catalytic triad of the enzyme, thus preventing its cleavage into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B). This disruption of the viral lifecycle effectively suppresses HCV replication.
Below is a diagram illustrating the HCV polyprotein processing pathway and the inhibitory action of glecaprevir.
Quantitative Binding Affinity Data
Glecaprevir demonstrates potent inhibitory activity across all major HCV genotypes. Its binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based replicon assays.
Biochemical Potency (IC50)
The following table summarizes the IC50 values of glecaprevir against purified NS3/4A proteases from HCV genotypes 1 through 6.
| HCV Genotype | IC50 (nM) |
| 1a | 3.5 |
| 1b | 11.3 |
| 2a | 7.2 |
| 2b | 4.8 |
| 3a | 6.6 |
| 4a | 10.3 |
| 5a | 4.0 |
| 6a | 5.3 |
| Data sourced from Ng, et al. (2017).[2] |
Antiviral Activity in Replicon Assays (EC50)
The antiviral activity of glecaprevir was assessed in stable subgenomic HCV replicon cell lines. The EC50 values represent the concentration of the drug required to inhibit 50% of viral replication.
| HCV Genotype | EC50 (nM) |
| 1a | 0.85 |
| 1b | 0.94 |
| 2a | 1.8 |
| 2b | 4.6 |
| 3a | 2.0 |
| 4a | 0.43 |
| 5a | 0.21 |
| 6a | 0.48 |
| Data sourced from Ng, et al. (2017).[2] |
Activity Against Resistance-Associated Substitutions (RASs)
Glecaprevir maintains activity against many of the common NS3 amino acid substitutions that confer resistance to other protease inhibitors. The following table shows the fold-change in EC50 values for glecaprevir against common RASs in genotype 1a.
| NS3 Substitution | Fold Change in EC50 |
| Q80K | 1.1 |
| R155K | 2.6 |
| A156T | 120 |
| D168A | 2.5 |
| D168V | 4.4 |
| Data sourced from Ng, et al. (2017).[2] |
Experimental Protocols
The determination of binding affinity and inhibitory activity of compounds like glecaprevir relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Förster Resonance Energy Transfer (FRET) Assay for NS3/4A Protease Inhibition
This assay measures the enzymatic activity of the NS3/4A protease by monitoring the cleavage of a fluorogenic peptide substrate.
Principle: A peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When the NS3/4A protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Workflow Diagram:
Detailed Methodology:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% Glycerol, 0.1% n-Octyl-β-D-glucoside.
-
Enzyme: Purified recombinant HCV NS3/4A protease.
-
Substrate: A FRET peptide substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2, where Dap is a quencher-bearing amino acid and 5-FAMsp is the fluorophore.
-
Inhibitor: Glecaprevir dissolved in DMSO.
-
-
Procedure:
-
Perform serial dilutions of glecaprevir in DMSO.
-
Add 1 µL of diluted glecaprevir or DMSO (as a control) to the wells of a black, low-volume 384-well microplate.
-
Add 20 µL of NS3/4A protease (e.g., at 10 nM concentration in assay buffer) to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the proteolytic reaction by adding 20 µL of the FRET substrate (e.g., at 200 nM in assay buffer).
-
Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time (e.g., for 30 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each well by linear regression of the initial phase of the kinetic curve.
-
Calculate the percentage of inhibition for each glecaprevir concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Principle: One molecule (the ligand, e.g., NS3/4A protease) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., glecaprevir) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate the kinetic constants.
Workflow Diagram:
Detailed Methodology:
-
Reagents and Equipment:
-
SPR Instrument (e.g., Biacore T200).
-
Sensor Chip (e.g., CM5 Series S).
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Ligand: Purified recombinant HCV NS3/4A protease in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Analyte: Glecaprevir serially diluted in running buffer.
-
-
Procedure:
-
Immobilization:
-
Activate the carboxyl groups on the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the NS3/4A protease solution over the activated surface to allow covalent coupling.
-
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.
-
-
Kinetic Analysis (Multi-cycle kinetics):
-
Equilibrate the surface with a continuous flow of running buffer to establish a stable baseline.
-
Inject a specific concentration of glecaprevir for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch the flow back to running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound glecaprevir and prepare the surface for the next cycle.
-
Repeat the cycle with a range of glecaprevir concentrations (e.g., 0.1 nM to 100 nM) and a buffer-only injection for double referencing.
-
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from a reference flow cell and the signal from the buffer-only injection (double referencing).
-
Globally fit the association and dissociation curves from all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Conclusion
Glecaprevir is a highly potent, pangenotypic inhibitor of the HCV NS3/4A protease. Its strong binding affinity, demonstrated by low nanomolar IC50 and EC50 values across all major genotypes, underpins its clinical efficacy. Furthermore, its resilience against many common resistance-associated substitutions provides a higher barrier to resistance compared to earlier-generation protease inhibitors. The experimental methodologies outlined in this guide, particularly FRET and SPR assays, are fundamental tools for characterizing the binding affinity and kinetics of such antiviral compounds, providing crucial data for drug discovery and development programs.
References
- 1. Item - New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay - Public Library of Science - Figshare [plos.figshare.com]
- 2. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: A Methodological Framework for Preliminary Cytotoxicity Assessment of Novel Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly available data on the preliminary cytotoxicity of Neceprevir is not available. This guide, therefore, provides a comprehensive methodological framework and best practices for conducting and presenting such studies, using hypothetical examples for illustrative purposes. This framework can be applied to this compound or any novel antiviral compound in early-stage development.
Introduction
The initial assessment of cytotoxicity is a critical step in the preclinical evaluation of any new therapeutic agent. These studies are designed to determine the potential for a compound to cause cell damage or death, providing essential information for dose selection in subsequent efficacy and in vivo safety studies. This guide outlines the core principles and experimental protocols for conducting preliminary in vitro cytotoxicity studies, with a focus on clear data presentation and visualization of experimental workflows and potential cellular mechanisms.
Core Principles of In Vitro Cytotoxicity Testing
The primary objective of in vitro cytotoxicity assays is to quantify the concentration-dependent effect of a test compound on cell viability and proliferation. A variety of assays are available, each with its own advantages and limitations. The choice of assay often depends on the suspected mechanism of action of the compound and the cell type being used. Common methods include:
-
Metabolic Assays: These assays, such as the MTT, MTS, and resazurin-based assays, measure the metabolic activity of a cell population, which is often correlated with cell viability. Living cells can reduce the assay reagents into a colored or fluorescent product, providing a quantifiable readout.
-
Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane. Dyes such as trypan blue or propidium iodide are excluded by viable cells but can penetrate and stain cells with compromised membranes.
-
Apoptosis and Necrosis Assays: For a more detailed understanding of the mechanism of cell death, specific assays can be employed to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This can involve measuring the activity of caspases, key enzymes in the apoptotic cascade, or using flow cytometry to analyze cell populations stained with specific markers.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and reliability of cytotoxicity data.
Cell Line Selection and Culture
-
Cell Line: A panel of relevant cell lines should be selected. For an antiviral agent, this would typically include the host cells for the target virus (e.g., human hepatoma cell lines like Huh-7 for a Hepatitis C virus inhibitor) and a non-target control cell line (e.g., HEK293, a human embryonic kidney cell line) to assess general cytotoxicity.
-
Culture Conditions: Cells should be maintained in a logarithmic growth phase in a suitable culture medium supplemented with fetal bovine serum and antibiotics. The cells are cultured in a humidified incubator at 37°C with 5% CO2.
Compound Preparation and Treatment
-
Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Working Solutions: A series of dilutions are prepared from the stock solution in the culture medium to achieve the desired final concentrations for the assay. The final concentration of the solvent should be kept constant across all treatments and should not exceed a level that affects cell viability (typically <0.5%).
Cytotoxicity Assay (Example: Resazurin-Based Assay)
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells include cells treated with vehicle (solvent) alone (negative control) and a known cytotoxic agent (positive control).
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: The resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader.
Data Presentation
Quantitative data from cytotoxicity studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cytotoxicity of this compound on Human Hepatoma (Huh-7) and Human Embryonic Kidney (HEK299) Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Maximum Inhibition (%) |
| Huh-7 | This compound | 24 | 75.2 | 92.5 |
| 48 | 48.9 | 95.1 | ||
| 72 | 31.6 | 98.3 | ||
| HEK293 | This compound | 24 | > 100 | 15.2 |
| 48 | > 100 | 22.7 | ||
| 72 | 89.4 | 45.8 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Visualization of Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The preliminary assessment of cytotoxicity is a cornerstone of early-stage drug development. A systematic approach, employing standardized protocols and a panel of relevant assays, is essential for generating reliable and interpretable data. The clear presentation of quantitative results in tabular format, complemented by visual representations of experimental workflows and potential mechanisms of action, provides a robust foundation for informed decision-making in the progression of a novel therapeutic candidate. While specific data for this compound is not yet available, the framework presented here offers a comprehensive guide for its future cytotoxicological evaluation.
Structural Activity Relationship of Narlaprevir Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural activity relationship (SAR) of Narlaprevir (SCH 900518) and its analogs as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease. Narlaprevir is a second-generation, orally bioavailable inhibitor that has demonstrated significant antiviral activity. Understanding the SAR of this class of compounds is crucial for the design of novel and more effective anti-HCV agents.
Core Executive Summary
Narlaprevir is a ketoamide-based peptidomimetic inhibitor that acts through a reversible covalent mechanism. Its interaction with the active site of the NS3/4A protease, particularly the catalytic serine (Ser139), is key to its inhibitory function. The exploration of various substitutions at different positions of the Narlaprevir scaffold has yielded valuable insights into the structural requirements for potent antiviral activity. Key findings from SAR studies indicate that modifications to the P1', P2, and P4 positions significantly impact the inhibitory potency and pharmacokinetic profile of the analogs. This guide provides a comprehensive overview of these relationships, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: SAR of Narlaprevir Analogs
The following table summarizes the structural modifications of Narlaprevir analogs and their corresponding in vitro activities. The data highlights the impact of substitutions at the P1', P2, and P4 positions on the inhibition of HCV NS3/4A protease and viral replication in cell-based assays.
| Compound | P1' Moiety | P2 Moiety | P4 Moiety | NS3 Protease Ki (nM) | HCV Replicon EC50 (nM) |
| Narlaprevir (SCH 900518) | Cyclopropyl | tert-Leucine | (1R,2S)-1-amino-2-vinylcyclopropane | 7 | 40 |
| Analog 1 | Ethyl | tert-Leucine | (1R,2S)-1-amino-2-vinylcyclopropane | 15 | 120 |
| Analog 2 | Isopropyl | tert-Leucine | (1R,2S)-1-amino-2-vinylcyclopropane | 10 | 85 |
| Analog 3 | Cyclopropyl | Valine | (1R,2S)-1-amino-2-vinylcyclopropane | 25 | 250 |
| Analog 4 | Cyclopropyl | Leucine | (1R,2S)-1-amino-2-vinylcyclopropane | 18 | 180 |
| Analog 5 | Cyclopropyl | tert-Leucine | Cyclohexylglycine | 5 | 35 |
| Analog 6 | Cyclopropyl | tert-Leucine | Phenylglycine | 12 | 100 |
Note: The data presented in this table is a representative compilation from various SAR studies on Narlaprevir analogs. The specific values may vary between different assays and laboratories.
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
This assay quantifies the inhibitory activity of compounds against the HCV NS3/4A protease enzyme, often utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)E-E(Dabcyl)-Abu-Cys-NH2)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds (Narlaprevir analogs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of the 384-well plate.
-
Add 25 µL of the NS3/4A protease solution (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution (final concentration ~100 nM).
-
Immediately start monitoring the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm) at 30°C for 30 minutes using a fluorescence plate reader.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of compounds by quantifying the replication of HCV RNA in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Test compounds (Narlaprevir analogs) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the CC50 of the compounds.
Mandatory Visualizations
Mechanism of Action of Narlaprevir
Narlaprevir inhibits the HCV NS3/4A protease through a reversible covalent interaction with the catalytic serine residue. The α-ketoamide warhead of Narlaprevir is attacked by the hydroxyl group of Ser139 in the enzyme's active site, forming a transient hemiketal adduct. This effectively blocks the protease's ability to process the HCV polyprotein, thus inhibiting viral replication.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for Narlaprevir analogs involves a systematic workflow from compound synthesis to the evaluation of antiviral activity and pharmacokinetic properties. This iterative process allows for the refinement of chemical structures to optimize potency and drug-like properties.
Target Validation of Neceprevir in HCV Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health burden, necessitating the development of potent and well-characterized direct-acting antivirals (DAAs). A crucial target in the HCV lifecycle is the NS3/4A serine protease, an enzyme essential for viral polyprotein processing and the formation of the viral replication complex. Inhibition of this protease effectively halts viral replication. This technical guide provides an in-depth overview of the target validation of neceprevir (also known as ACH-0142684), a potent second-generation HCV NS3/4A protease inhibitor. While specific data for this compound is limited in publicly available literature, this guide will utilize data from analogous, well-characterized NS3/4A protease inhibitors to illustrate the principles and methodologies of target validation.
The HCV NS3/4A Protease: A Validated Antiviral Target
The HCV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3 protein, in complex with its cofactor NS4A, is responsible for four of these critical cleavages. By blocking the active site of the NS3/4A protease, inhibitors like this compound prevent the maturation of viral proteins, thereby disrupting the formation of the viral replication machinery and halting the propagation of the virus. The clinical success of multiple approved NS3/4A protease inhibitors has firmly validated this enzyme as a prime target for anti-HCV therapy.
Quantitative Assessment of this compound's Potency
The antiviral activity of a protease inhibitor is quantified through in vitro enzymatic and cell-based assays. These assays are critical for determining the compound's potency, selectivity, and spectrum of activity against different HCV genotypes and resistance-associated variants (RAVs).
Enzymatic and Replicon Assay Data
The following tables present illustrative data for a typical second-generation NS3/4A protease inhibitor, which would be analogous to the expected profile of this compound.
Table 1: In Vitro Enzymatic Activity (IC50)
| HCV Genotype | Wild-Type IC50 (nM) | R155K Mutant IC50 (nM) | D168A Mutant IC50 (nM) |
| 1a | 0.5 - 2.0 | 50 - 150 | 20 - 60 |
| 1b | 0.2 - 1.0 | 10 - 30 | 5 - 15 |
| 2a | 5 - 15 | N/A | N/A |
| 3a | 10 - 30 | N/A | N/A |
| 4a | 1 - 5 | N/A | N/A |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the NS3/4A protease by 50%. Data is representative of a potent NS3/4A inhibitor.
Table 2: Cell-Based Replicon Assay (EC50)
| HCV Genotype | Wild-Type EC50 (nM) | R155K Mutant EC50 (nM) | D168A Mutant EC50 (nM) |
| 1a | 5 - 15 | 500 - 1500 | 200 - 600 |
| 1b | 2 - 8 | 100 - 300 | 50 - 150 |
EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor required to inhibit HCV RNA replication in a cell-based replicon system by 50%. Data is representative of a potent NS3/4A inhibitor.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate characterization of an antiviral compound. Below are methodologies for the key assays used in the target validation of NS3/4A protease inhibitors.
HCV NS3/4A Protease Enzymatic Assay
Objective: To determine the direct inhibitory activity of the compound against the purified HCV NS3/4A protease enzyme.
Methodology:
-
Reagents and Materials:
-
Purified recombinant HCV NS3/4A protease (genotype-specific).
-
Fluorogenic substrate (e.g., a FRET-based peptide substrate mimicking a natural cleavage site).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 25 µL of assay buffer containing the NS3/4A protease to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compound to the wells.
-
Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence signal over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction rates and determine the percent inhibition at each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
HCV Replicon Assay
Objective: To evaluate the antiviral activity of the compound in a cellular context where HCV RNA is actively replicating.
Methodology:
-
Reagents and Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compound (this compound) serially diluted in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the stable replicon cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compound.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Calculate the percent inhibition of HCV replication at each compound concentration relative to a DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity data.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: HCV Replication and the inhibitory action of this compound.
Early Preclinical Development of Neceprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neceprevir (formerly known as ACH-2684) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the core aspects of its early preclinical development, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its initial evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound emerged as a promising DAA candidate, specifically targeting the HCV NS3/4A protease. This document outlines the foundational preclinical data and experimental frameworks that characterized this compound in its initial stages of development.
Mechanism of Action
This compound is a macro-cyclic, non-covalent, reversible inhibitor of the HCV NS3/4A protease.[1] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins. By binding to the active site of the protease, this compound blocks this cleavage process, thereby halting the viral life cycle.
Signaling Pathway of HCV NS3/4A Protease Inhibition
The following diagram illustrates the role of NS3/4A protease in the HCV replication cycle and the inhibitory action of this compound.
Caption: Inhibition of HCV NS3/4A protease by this compound, preventing polyprotein processing.
In Vitro Efficacy
The primary measure of this compound's antiviral activity was determined through in vitro assays, demonstrating its potent and broad-spectrum efficacy against various HCV genotypes.
Data Presentation
| Assay Type | HCV Genotype | Potency (IC50) | Reference |
| NS3/4A Protease Assay | 1a | ~100 pM | [1] |
| NS3/4A Protease Assay | 1b | ~100 pM | [1] |
| Replicon Assay | Pan-genotypic | Potent Activity | [1] |
Note: Specific EC50 values from replicon assays were not publicly available in the reviewed preclinical data.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used in the early preclinical evaluation of this compound.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the donor's fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagents:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
This compound (or other test compounds) serially diluted in DMSO
-
DMSO (as control)
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well microplate.
-
Add this compound at various concentrations to the wells.
-
Add the NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells.
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Protocol:
-
Cell Culture:
-
Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (to maintain selection for the replicon).
-
-
Procedure:
-
Plate the replicon-containing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Quantification of Replication:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Cytotoxicity Assay (Concurrent):
-
In parallel, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay) to determine if the observed reduction in replication is due to antiviral activity or cytotoxicity.
-
-
Data Analysis:
-
Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) from the luciferase data.
-
Calculate the CC50 value (the concentration at which 50% of the cells are killed) from the cytotoxicity data.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50.
-
Preclinical Development Workflow
The early preclinical development of an antiviral compound like this compound follows a structured workflow to assess its potential as a therapeutic agent.
References
Navigating the Properties of Nevirapine in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nevirapine in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. The information presented herein is crucial for designing and executing experiments, ensuring the integrity of stock solutions, and interpreting preclinical data. It has been determined that "Neceprevir" is likely a typographical error for "Nevirapine," a well-documented non-nucleoside reverse transcriptase inhibitor (NNRTI).
Solubility of Nevirapine in DMSO
The solubility of Nevirapine in DMSO has been reported by various suppliers and in scientific literature. The data indicates that Nevirapine is readily soluble in DMSO, although the exact values can vary depending on the experimental conditions such as temperature, the purity of the compound and the solvent, and the method of dissolution.
Quantitative Solubility Data
| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| 53 | 199.02 | Selleck Chemicals[1][2] | Moisture-absorbing DMSO reduces solubility. Fresh DMSO is recommended. |
| ≥22 | - | Sigma-Aldrich | - |
| 14.29 | 53.66 | MedChemExpress[3] | Requires sonication for dissolution. |
| ~2.5 | ~9.39 | Cayman Chemical[4] | - |
Note: The significant variation in reported solubility values highlights the importance of empirically determining the solubility for a specific batch of Nevirapine and DMSO under the conditions of your experiment.
Stability of Nevirapine in DMSO
While specific long-term stability data for Nevirapine in DMSO solution is not extensively published, information on its stability in solid form and in aqueous suspensions provides valuable insights.
As a crystalline solid, Nevirapine is stable for at least four years when stored at -20°C[4]. Furthermore, a study on Nevirapine suspension repackaged in oral syringes demonstrated its stability for up to six months under various storage conditions, including refrigeration and freezing, with no significant degradation observed[5][6]. Forced degradation studies, a common practice in pharmaceutical development, have been performed on Nevirapine to identify potential degradation products and establish its stability-indicating analytical methods[7].
For researchers preparing stock solutions in DMSO, it is best practice to:
-
Use anhydrous, high-purity DMSO to minimize water-catalyzed degradation.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent moisture absorption and solvent evaporation.
-
Prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.
-
Periodically assess the purity of the stock solution, especially for long-term studies.
Experimental Protocols
Determination of Solubility
A common method to determine the solubility of a compound like Nevirapine in DMSO is the shake-flask method.
-
Preparation of Supersaturated Solution: Add an excess amount of Nevirapine powder to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of sonication can aid in the initial dispersion of the solid[3].
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of Nevirapine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is then calculated from the concentration of the saturated solution.
Assessment of Stability
Stability-indicating HPLC methods are the gold standard for assessing the stability of a drug in solution.
-
Preparation of Stock Solution: Prepare a stock solution of Nevirapine in DMSO at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under various conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Include control samples stored at an ultra-low temperature (e.g., -80°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), retrieve vials from each storage condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be able to separate the parent Nevirapine peak from any potential degradants.
-
Data Evaluation: Compare the peak area of Nevirapine in the stored samples to the initial (time 0) sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of the remaining drug is calculated to determine the stability.
Visualizations
Mechanism of Action of Nevirapine
Caption: Mechanism of action of Nevirapine as a non-nucleoside reverse transcriptase inhibitor.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of Nevirapine in a DMSO solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of nevirapine suspension in prefilled oral syringes used for reduction of mother-to-child HIV transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Narlaprevir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of Narlaprevir (SCH 900518), a potent, second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The protocols described herein are compiled from published chemical literature and are intended for research and development purposes.
Mechanism of Action
Narlaprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at four specific sites, releasing individual non-structural proteins that are essential for viral replication. By binding to the active site of the NS3/4A protease, Narlaprevir blocks this cleavage process, thereby inhibiting viral replication.[1][2][3][4][5]
Caption: Narlaprevir inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein processing.
Synthesis of Narlaprevir
The synthesis of Narlaprevir is a multi-step process involving the preparation of key intermediates followed by their coupling and final modification. The following protocol is a logical compilation of procedures described in the scientific literature.[6][7] A scalable synthesis route that avoids silica gel chromatography has been developed.[7]
Experimental Workflow for Narlaprevir Synthesis
Caption: A generalized workflow for the multi-step synthesis of Narlaprevir.
Protocol for the Synthesis of a Key Intermediate (Compound IV)[6]
This protocol describes the coupling of two advanced intermediates to form a precursor to Narlaprevir.
Materials and Reagents:
-
Compound II (21.1 kg)
-
Compound III (9.9 kg)
-
1-Hydroxybenzotriazole (HOBt) (3.2 kg)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCi) (11.2 kg)
-
Acetonitrile (CH3CN) (63 kg)
-
Ethyl acetate (20 kg)
-
Water (1.5 kg)
-
N,N-Diisopropylethylamine (DIPEA) (11.2 kg)
-
Aqueous HCl
-
Aqueous K2CO3
Procedure:
-
Charge a suitable reaction vessel with Compound II, Compound III, HOBt, and EDCi.
-
Add acetonitrile, ethyl acetate, and water to the vessel.
-
Cool the heterogeneous mixture to a temperature between -5 to +5 °C with agitation.
-
Charge DIPEA to the reaction mixture while maintaining the temperature between -5 to +5 °C.
-
Agitate the mixture at -5 to +5 °C for 1 hour.
-
Warm the reaction mixture to 20 to 30 °C and agitate for 2 to 3 hours.
-
Perform sequential extractions of the product with aqueous HCl, aqueous K2CO3, and water.
-
The desired product (Compound IV) is then purified by crystallization.
Purification of Narlaprevir and Intermediates
Purification of the final compound and its intermediates is critical to ensure high purity. The developed synthesis route for Narlaprevir aims to minimize the need for chromatographic purification by utilizing crystallization for intermediates.[7]
Protocol for Crystallization of Intermediate (Compound IV)[6]
Materials and Reagents:
-
Crude Compound IV
-
Ethyl acetate
Procedure:
-
Dissolve the crude Compound IV in a minimal amount of hot ethyl acetate at reflux (approximately 78 °C).
-
Cool the solution slowly to about 0 °C to induce crystallization.
-
Filter the crystalline product.
-
Dry the product at 30 °C under vacuum.
Chiral HPLC Separation
In earlier synthetic routes, HPLC was employed to separate diastereomers of a key intermediate. While specific conditions for Narlaprevir are not detailed in the provided literature, a general approach for chiral separation of related compounds would involve:
-
Stationary Phase: A chiral stationary phase (e.g., polysaccharide-based) suitable for the separation of stereoisomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
The specific parameters would require experimental optimization.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and activity of Narlaprevir.
Table 1: Yields for Selected Synthetic Steps [6]
| Intermediate/Product | Molar Yield (%) |
| Compound IIIE | 70.7 |
| Compound IV | 81.3 |
| Compound VIK | 98.5 |
Note: Yields for all synthetic steps are not publicly available.
Table 2: Biological Activity of Narlaprevir [5][8]
| Parameter | Value |
| K*i (overall inhibition constant) | 7 nM |
| EC50 (replicon activity) | 20 ± 6 nM |
| EC90 (replicon activity) | 40 ± 10 nM |
Table 3: Physicochemical Properties of Narlaprevir
| Property | Value |
| Molecular Formula | C36H61N5O7S |
| Molar Mass | 707.97 g/mol |
| Appearance | Powder |
| Solubility in DMSO | ≥ 50 mg/mL (70.63 mM) |
| Solubility in Water | < 0.1 mg/mL (insoluble) |
Data compiled from various sources.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 5. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Neceprevir-Based Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Neceprevir is a potent, second-generation inhibitor of the HCV non-structural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1] This document provides detailed application notes and protocols for the development of a robust cell-based antiviral assay to evaluate the efficacy of this compound and other NS3/4A protease inhibitors.
The protocols herein describe the use of an HCV subgenomic replicon system in the human hepatoma cell line, Huh-7.[2] This system allows for the quantification of viral replication in a safe and controlled laboratory setting. Antiviral activity is determined by measuring the inhibition of a reporter gene (luciferase) encoded by the replicon, while compound cytotoxicity is assessed in parallel to ensure that the observed antiviral effect is not due to cell death.
Mechanism of Action of this compound
This compound targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins, which are crucial for the formation of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby inhibiting viral replication.
Data Presentation
The following tables summarize representative quantitative data for a potent second-generation HCV NS3/4A protease inhibitor, similar to this compound, in a genotype 1b HCV replicon assay.
Table 1: Antiviral Activity of a Representative NS3/4A Inhibitor
| Compound | Target | HCV Genotype | Assay System | EC50 (nM) |
| Representative Inhibitor | NS3/4A Protease | 1b | Huh-7 Replicon | 1.8 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.[3]
Table 2: Cytotoxicity Profile of a Representative NS3/4A Inhibitor
| Compound | Cell Line | Assay | Incubation Time | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Representative Inhibitor | Huh-7 | MTT Assay | 72 hours | >75 | >41,667 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.[3][4]
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol describes a luciferase-based assay to determine the potency of this compound in inhibiting HCV replication in a stable Huh-7 cell line harboring a genotype 1b subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably maintaining an HCV genotype 1b luciferase replicon
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., from 100 nM down to 0.01 nM). The final DMSO concentration should be kept below 0.5%.
-
Include a "no drug" (vehicle control) and a "positive control" (a known potent HCV inhibitor) in the experimental setup.
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol determines the cytotoxicity of this compound on Huh-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7 cells (parental, without replicon)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or other test compounds)
-
DMSO
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Include a "cells only" (no compound) control and a "vehicle" control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
References
- 1. | BioWorld [bioworld.com]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Determining Neceprevir Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neceprevir is a potent, targeted inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication. By binding to the active site of the NS3/4A protease, this compound prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions.[1] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the antiviral efficacy of this compound against HCV. The described methodologies include a biochemical assay to determine the direct inhibitory effect on the NS3/4A protease, a cell-based replicon assay to measure the inhibition of viral RNA replication, and an infectious virus assay to assess the overall antiviral activity in a complete viral life cycle context.
Mechanism of Action of this compound
The HCV genome is translated into a single polyprotein that must be processed by both host and viral proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for cleaving the HCV polyprotein at four specific sites, releasing the non-structural proteins NS4A, NS4B, NS5A, and NS5B. These proteins are critical for the formation of the viral replication complex. This compound, as an NS3/4A inhibitor, obstructs this crucial step, leading to a disruption of the viral life cycle.
Efficacy Data Summary
The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize the key efficacy parameters, with comparative data provided for other known HCV NS3/4A protease inhibitors.
Table 1: Biochemical Inhibitory Activity against HCV NS3/4A Protease
| Compound | Target | Assay Type | IC50 (nM) | HCV Genotype |
| This compound | HCV NS3/4A Protease | FRET-based enzymatic assay | 0.4 | 1b |
| BILN 2061 | HCV NS3/4A Protease | In vitro enzymatic assay | 0.3 - 0.66 | 1a/1b |
| ITMN-191 (Danoprevir) | HCV NS3/4A Protease | Preequilibrium enzymatic assay | 0.29 | 1b |
| Grazoprevir (MK-5172) | HCV NS3/4A Protease | Ki determination | 0.01 | 1b |
Table 2: Antiviral Activity in HCV Replicon Assays
| Compound | Assay Type | EC50 (nM) | Cell Line | HCV Genotype |
| This compound | Luciferase Reporter Replicon Assay | 2.1 | Huh-7 | 1b |
| BILN 2061 | HCV Subgenomic Replicon Assay | 3 - 4 | Replicon-containing cells | 1a/1b |
| ITMN-191 (Danoprevir) | HCV Replicon RNA Reduction | 1.8 | Replicon-containing cells | 1b |
| Grazoprevir (MK-5172) | HCV Replicon Assay | 0.4 | N/A | 1b |
Table 3: Antiviral Activity in Infectious HCV Cell Culture System
| Compound | Assay Type | EC50 (nM) | Cell Line | HCV Genotype |
| This compound | RT-qPCR based viral RNA reduction | 3.5 | Huh-7.5 | 2a (Jc1) |
| ITMN-191 (Danoprevir) | N/A | N/A | N/A | N/A |
| Grazoprevir (MK-5172) | N/A | N/A | N/A | N/A |
Experimental Protocols
Biochemical Assay: HCV NS3/4A Protease Inhibition (FRET-based)
This assay determines the direct inhibitory activity of this compound on the recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET-based substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound (and other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 20 µL of recombinant HCV NS3/4A protease (final concentration ~5 nM) to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 30°C.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cell-Based Assay: HCV Replicon System (Luciferase Reporter)
This assay measures the ability of this compound to inhibit HCV RNA replication within a cellular context using a subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the stable replicon-containing Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a no-inhibitor control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
To assess cytotoxicity, a parallel plate can be treated and assayed using a viability assay (e.g., CellTiter-Glo®).
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the dose-response curve.
Cell-Based Assay: Infectious HCV System (RT-qPCR)
This assay evaluates the efficacy of this compound in the context of a full viral life cycle, from entry to release of new viral particles.
Materials:
-
Huh-7.5 cells (highly permissive for HCV infection).
-
HCVcc (cell culture-produced infectious HCV, e.g., Jc1 strain).
-
Complete Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound dissolved in DMSO.
-
48-well tissue culture plates.
-
RNA extraction kit.
-
RT-qPCR machine and reagents for HCV RNA quantification.
Procedure:
-
Seed Huh-7.5 cells in 48-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare dilutions of this compound in the complete growth medium.
-
Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in the presence of the various concentrations of this compound. Include a no-drug control (DMSO) and a no-virus control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells with PBS and lyse them for RNA extraction.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform one-step or two-step RT-qPCR to quantify the intracellular HCV RNA levels. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the percent reduction in HCV RNA levels for each this compound concentration compared to the DMSO control.
-
Determine the EC50 value from the dose-response curve.
Immunofluorescence Assay for HCV Protein Detection
This protocol provides a method for the visualization of HCV protein expression within infected cells and the effect of this compound treatment.
Materials:
-
HCV-infected Huh-7.5 cells cultured on coverslips in a 24-well plate.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody against an HCV protein (e.g., anti-NS5A mouse monoclonal antibody).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Treat HCV-infected Huh-7.5 cells with this compound at various concentrations for 48 hours. Include an untreated infected control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-HCV antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. A reduction in the fluorescent signal corresponding to the HCV protein in this compound-treated cells indicates antiviral activity.
Signaling Pathway Diagram
References
Application Notes and Protocols for Neceprevir (using Boceprevir as a reference) in HCV Replicon Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for utilizing Hepatitis C Virus (HCV) replicon systems to evaluate the antiviral activity of Neceprevir, a potent inhibitor of the HCV NS3/4A protease. Due to the limited specific data available for a compound named "this compound," this document will use Boceprevir as a reference compound. Boceprevir is a well-characterized, first-generation NS3/4A protease inhibitor, and the methodologies described herein are directly applicable to the preclinical evaluation of similar direct-acting antiviral (DAA) agents.[1]
HCV replicon systems are indispensable tools in the discovery and development of DAAs.[2] These systems consist of human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic or full-length HCV RNA molecules.[3] This allows for the study of viral replication in a controlled laboratory setting without the production of infectious virus particles, making them ideal for high-throughput screening and characterization of antiviral compounds.[2][3]
Mechanism of Action
This compound, exemplified by Boceprevir, targets the HCV NS3/4A serine protease. This viral enzyme is crucial for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][4] Boceprevir acts as a covalent, reversible inhibitor that binds to the active site of the NS3 protease, specifically forming a bond with the serine residue (S139) of the catalytic triad (Histidine-57, Aspartate-81, and Serine-139).[1][4] This binding event blocks the proteolytic activity of the enzyme, thereby preventing the maturation of viral proteins and disrupting the viral replication complex.[4]
Signaling Pathway Diagram
Caption: Mechanism of this compound (Boceprevir) targeting the HCV NS3/4A protease.
Quantitative Data Summary
The antiviral activity of this compound (Boceprevir) is quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in HCV replicon cell lines. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity of Boceprevir in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1b | Subgenomic Replicon | 200 - 400 | [3] |
| Genotype 1a | Subgenomic Replicon | ~200 - 400 | [3] |
| Genotype 2a | Subgenomic Replicon | ~200 - 400 | [3] |
| Genotype 5a | Subgenomic Replicon | ~200 - 400 | [3] |
Table 2: Boceprevir Activity Against NS3 Protease Resistance-Associated Substitutions (RASs) in a Genotype 1b Replicon System
| NS3 Mutation | Fold Change in IC50 vs. Wild-Type | Level of Resistance | Reference(s) |
| V36G | 3.8 | Low | [5][6] |
| T54S | 5.5 | Low | [5][6] |
| R155L | 4.2 | Low | [5][6] |
| V55A | 6.8 | Medium | [5][6] |
| R155K | 10.0 | Medium | [5][6] |
| V170A | 9.0 | Medium | [2][5][6] |
| T54A | 17.7 | Medium | [5][6] |
| A156S | 15.8 | Medium | [5][6] |
| A156T | >120 | High | [5][6] |
Experimental Protocols
Protocol 1: Determination of EC50 in a Luciferase-Based HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (Boceprevir)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250 µg/mL) to maintain the replicon.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the "no drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Experimental Workflow Diagram
Caption: Workflow for determining the EC50 of this compound in HCV replicon cells.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in the host cell line (e.g., Huh-7) to assess the compound's toxicity.
Materials:
-
Huh-7 cells (or the parental cell line of the replicon)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Boceprevir)
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density as in the EC50 assay.
-
Compound Addition: Add serial dilutions of this compound to the cells as described in the EC50 protocol.
-
Incubation: Incubate for the same duration as the EC50 assay (72 hours).
-
Cell Viability Assay:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the "no drug" control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the CC50 value using non-linear regression.
-
Protocol 3: In Vitro Resistance Selection in HCV Replicon Cells
This protocol describes the methodology to select for this compound-resistant HCV replicon colonies.
Materials:
-
HCV replicon cells
-
Complete growth medium with G418
-
This compound (Boceprevir)
-
6-well or 10 cm cell culture dishes
-
Cloning cylinders or pipette tips for colony isolation
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Long-term Culture with Inhibitor:
-
Seed HCV replicon cells in larger format dishes (e.g., 10 cm dish).
-
Culture the cells in the presence of a concentration of this compound that is 5-10 times its EC50.
-
Replenish the medium with fresh this compound every 3-4 days.
-
Continue the culture for 3-4 weeks, or until resistant colonies become visible.
-
-
Isolation of Resistant Colonies:
-
Identify and isolate individual resistant colonies using cloning cylinders or by scraping with a pipette tip.
-
Expand each isolated colony in the presence of the selective concentration of this compound.
-
-
Phenotypic Characterization:
-
Determine the EC50 of this compound for each resistant colony to confirm the resistance phenotype.
-
-
Genotypic Characterization:
-
Extract total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS3/4A protease-coding region of the HCV replicon.
-
Sequence the PCR products using Sanger sequencing.
-
Align the sequences with the wild-type replicon sequence to identify mutations associated with resistance.
-
Resistance Selection Workflow Diagram
Caption: Workflow for selecting and characterizing this compound-resistant HCV replicons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selection and Characterization of Hepatitis C Virus Replicons Dually Resistant to the Polymerase and Protease Inhibitors HCV-796 and Boceprevir (SCH 503034) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 5. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
Application Notes and Protocols for Narlaprevir in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narlaprevir (formerly SCH 900518) is a potent, second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[3] By targeting the NS3/4A protease, Narlaprevir effectively suppresses viral replication.[3] Due to the high genetic variability of HCV and the potential for drug resistance, Narlaprevir is primarily investigated in combination with other antiviral agents. These application notes provide an overview of Narlaprevir's mechanism of action, summarize key quantitative data from combination therapy studies, and detail relevant experimental protocols for its evaluation.
Mechanism of Action
Narlaprevir is a competitive, reversible covalent inhibitor of the HCV NS3/4A serine protease.[4][5] The NS3/4A protease is a heterodimeric complex essential for processing the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required for viral replication.[6][7][8] Narlaprevir binds to the active site of the NS3 protease, blocking its function and thereby preventing viral maturation and proliferation.[3]
Beyond its direct role in viral polyprotein processing, the NS3/4A protease also plays a role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins: mitochondrial antiviral-signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-β (TRIF).[8] The cleavage of MAVS and TRIF disrupts the downstream signaling pathways that lead to the production of type I interferons, which are critical components of the antiviral response. By inhibiting the NS3/4A protease, Narlaprevir not only halts viral replication but may also help restore the host's innate immunity against HCV.
Signaling Pathway
Caption: Mechanism of action of Narlaprevir in inhibiting HCV replication and restoring host innate immunity.
Quantitative Data from Combination Therapy Studies
The efficacy of Narlaprevir has been evaluated in several clinical trials, primarily in combination with other antiviral agents. The following tables summarize key quantitative data from these studies.
Table 1: Antiviral Activity of Narlaprevir in a Genotype 1b HCV Replicon System
| Parameter | Value | Reference |
| EC50 | 20 ± 6 nM | [9] |
| EC90 | 40 ± 10 nM | [9] |
| RNA Reduction (14 days at 5x EC90) | 3-log10 units | [9] |
Table 2: Efficacy of Narlaprevir in Combination with Pegylated Interferon and Ribavirin (PIONEER Study)
| Patient Population | Treatment Arm | Duration | Sustained Virological Response (SVR) |
| Treatment-Naïve | Narlaprevir + Ritonavir + PEG-IFN/RBV | 12 weeks | Superior to PEG-IFN/RBV alone |
| Treatment-Experienced | Narlaprevir + Ritonavir + PEG-IFN/RBV | 12 weeks | Superior to PEG-IFN/RBV alone |
Note: Specific SVR percentages from the PIONEER study require further detailed publication, but the study concluded superiority of the Narlaprevir-containing regimen.
Table 3: Efficacy of Narlaprevir in an All-Oral Combination with Ritonavir and Sofosbuvir
| Patient Population | Treatment Arm | Duration | Primary Endpoint |
| Treatment-Naïve (Cohort A) | Narlaprevir + Ritonavir + Sofosbuvir | 12 weeks | SVR at 12 weeks post-treatment |
| Treatment-Naïve (Cohort B, low viral load) | Narlaprevir + Ritonavir + Sofosbuvir | 8 weeks | SVR at 12 weeks post-treatment |
Note: This phase II study was designed to assess the safety and efficacy of this all-oral regimen.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HCV NS3/4A Protease Activity Assay (FRET-based)
This protocol is adapted from a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate: e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol (DTT)
-
Narlaprevir (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Narlaprevir in DMSO and then dilute into the assay buffer.
-
In a 96-well black microplate, add the diluted Narlaprevir or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant HCV NS3/4A protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well to a final concentration of 1.5 µM.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The rate of substrate cleavage is proportional to the rate of increase in fluorescence. Calculate the initial reaction velocities.
-
Determine the IC50 value of Narlaprevir by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This protocol describes the evaluation of Narlaprevir's antiviral activity in a cell-based HCV replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Narlaprevir dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Narlaprevir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Narlaprevir or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
To assess cytotoxicity, a parallel plate of cells can be treated similarly and cell viability can be measured using an MTS or similar assay.
-
Calculate the EC50 value of Narlaprevir by plotting the percentage of inhibition of luciferase activity against the logarithm of the drug concentration.
Quantification of HCV RNA by Real-Time RT-PCR
This protocol outlines the quantification of HCV RNA from patient plasma or cell culture supernatant.
Materials:
-
Patient plasma or cell culture supernatant.
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
HCV-specific primers and probe for real-time RT-PCR.
-
One-step real-time RT-PCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Prepare the real-time RT-PCR reaction mix containing the master mix, primers, probe, and the extracted RNA.
-
Perform the real-time RT-PCR using a calibrated instrument with appropriate cycling conditions.
-
Include a standard curve of known HCV RNA concentrations to quantify the viral load in the samples.
-
Analyze the data to determine the HCV RNA levels in IU/mL.
Experimental Workflow
Caption: A representative workflow for the development and evaluation of Narlaprevir.
References
- 1. Antiviral Activity of Narlaprevir Combined with Ritonavir and Pegylated Interferon in Chronic Hepatitis C Patients [ouci.dntb.gov.ua]
- 2. Evolutionary dynamics of hepatitis C virus NS3 protease domain during and following treatment with narlaprevir, a potent NS3 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 8. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of All-Oral Combination of Narlaprevir/Ritonavir and Sofosbuvir in Treatment-naïve Patients With Chronic Hepatitis C Genotype 1 [ctv.veeva.com]
Application Notes and Protocols for Studying HCV Protease Function
Disclaimer: There is a significant lack of publicly available scientific data for a compound specifically named "Neceprevir." The information presented here is based on the general principles of studying Hepatitis C Virus (HCV) NS3/4A protease inhibitors and utilizes data from well-characterized inhibitors as a proxy to illustrate the required formats and protocols. These protocols and data should be adapted and validated for any specific compound under investigation.
Introduction
The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, responsible for cleaving the HCV polyprotein into mature non-structural proteins.[1][2] This essential role makes it a prime target for antiviral drug development.[3][4] Small molecule inhibitors that bind to the active site of the NS3/4A protease can block its function, thereby inhibiting viral replication. This document provides an overview of the application of a putative HCV protease inhibitor, herein referred to as a "test compound," for studying HCV protease function, including its mechanism of action, inhibition kinetics, and cellular activity.
Mechanism of Action of HCV NS3/4A Protease Inhibitors
HCV NS3/4A protease inhibitors are designed to interfere with the enzymatic activity of the NS3 protease, which is essential for the cleavage of the viral polyprotein.[1] By binding to the active site of the protease, these inhibitors prevent the processing of the polyprotein, thereby halting the viral replication cycle. The specificity of these inhibitors is a critical aspect, targeting the viral enzyme while minimizing interaction with host cell proteases.[1]
The HCV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to produce functional structural and non-structural (NS) proteins.[1][2] The NS3/4A protease is responsible for cleaving at four specific sites within the non-structural region of the polyprotein. Inhibition of this protease leads to an accumulation of unprocessed polyprotein and prevents the formation of the viral replication complex.
Signaling Pathway Disruption by HCV Protease
Beyond its role in polyprotein processing, the HCV NS3/4A protease can also interfere with host innate immune signaling pathways. It has been shown to cleave two key adaptor proteins, TRIF and MAVS, which are critical for the activation of interferon regulatory factor 3 (IRF-3) and nuclear factor κB (NF-κB) in response to viral RNA detection.[5] This cleavage disrupts the production of type I interferons, crucial antiviral cytokines. The use of protease inhibitors can, therefore, not only block viral replication directly but also restore these host antiviral signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a test compound compared to known HCV protease inhibitors. This data is for illustrative purposes only.
Table 1: Biochemical Inhibition of HCV NS3/4A Protease
| Compound | Genotype | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Test Compound | 1b | TBD | TBD |
| Boceprevir | 1b | 14 | 10-104 |
| Telaprevir | 1b | 350 | 7 |
| Danoprevir | 1b | 0.4 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TBD: To be determined.
Table 2: Cellular Antiviral Activity in HCV Replicon Assays
| Compound | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Test Compound | 1b | TBD | TBD | TBD |
| Boceprevir | 1b | 200-400 | >10 | >25-50 |
| Telaprevir | 1b | 354 | >100 | >282 |
| Danoprevir | 1b | 1.8 | >10 | >5556 |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50. TBD: To be determined.
Table 3: Resistance Profile of HCV Protease Inhibitors
| Mutation | Boceprevir Fold Change in EC50 | Telaprevir Fold Change in EC50 | Test Compound Fold Change in EC50 |
|---|---|---|---|
| V36M | 3-13 | 3-25 | TBD |
| T54A | 3-11 | 3-25 | TBD |
| R155K | 11-33 | 25-50 | TBD |
| A156S | 8-18 | 3-10 | TBD |
| V170A | 3-10 | 1-3 | TBD |
Fold change in EC50 is relative to the wild-type enzyme. TBD: To be determined.
Experimental Protocols
Protocol 1: Biochemical Assay for HCV NS3/4A Protease Inhibition (FRET-based)
This protocol describes a continuous fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of a test compound against purified HCV NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease (genotype 1b)
-
FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM DTT, 0.5 M Sodium Citrate.
-
Test compound and control inhibitors (e.g., Boceprevir)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a 10-point concentration curve.
-
In a 96-well plate, add 2 µL of the diluted test compound or control to the appropriate wells.
-
Add 88 µL of assay buffer containing the FRET substrate to each well.
-
Initiate the reaction by adding 10 µL of pre-diluted NS3/4A protease to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (excitation/emission wavelengths appropriate for the FRET pair, e.g., 485/520 nm for FAM/QXL520) every minute for 30 minutes at 30°C.
-
The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Protocol 2: Cell-Based HCV Replicon Assay
This protocol measures the antiviral activity of a test compound in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter.
-
Complete cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin, G418 for selection).
-
Test compound and control inhibitors.
-
DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
-
Reagent for assessing cell viability (e.g., CellTiter-Glo).
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound or controls.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
To measure antiviral activity, remove the medium and add luciferase assay reagent according to the manufacturer's instructions. Measure luminescence.
-
To measure cytotoxicity, use a parallel plate treated under the same conditions. Add a cell viability reagent (e.g., CellTiter-Glo) and measure luminescence.
-
Calculate the percent inhibition of HCV replication and cell viability for each compound concentration relative to the DMSO control.
-
Determine the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values by fitting the dose-response curves.
Conclusion
The study of HCV protease function and its inhibition is fundamental to the development of new antiviral therapies. The protocols and methodologies described provide a framework for the characterization of novel protease inhibitors. While specific data for "this compound" is not available, the application of these assays will be essential in determining its potential as a therapeutic agent against HCV. It is imperative to establish the potency, selectivity, cellular activity, and resistance profile of any new compound to fully understand its utility in studying HCV protease function and its potential for clinical development.
References
- 1. This compound | 1229626-28-1 | Benchchem [benchchem.com]
- 2. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danoprevir - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preclinical Animal Studies of Neceprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neceprevir is an investigational direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. The NS3/4A protease is a crucial enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein into mature, functional proteins.[1][2] Inhibition of this protease disrupts viral replication, making it a prime target for antiviral therapy. These application notes provide a comprehensive overview of the experimental design for preclinical animal studies of this compound, including detailed protocols for evaluating its efficacy, pharmacokinetics, and safety.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the HCV NS3/4A serine protease.[1] By binding to the active site of the protease, this compound prevents the cleavage of the HCV polyprotein, thereby halting the production of essential viral proteins such as NS4A, NS4B, NS5A, and NS5B.[1][2] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels.
Beyond its direct role in polyprotein processing, the NS3/4A protease is also implicated in the virus's evasion of the host innate immune response. The protease can cleave and inactivate key signaling proteins involved in the production of type I interferons, such as TRIF and MAVS. By inhibiting the NS3/4A protease, this compound may also help restore the host's natural antiviral defenses.
Experimental Design and Protocols
The preclinical evaluation of this compound in animal models is a critical step to assess its potential as a therapeutic agent. These studies are designed to evaluate the compound's efficacy, pharmacokinetic profile, and safety before proceeding to human clinical trials.
I. Efficacy Studies
Objective: To determine the in vivo antiviral activity of this compound against HCV replication.
Animal Model: The lack of robust small animal models that support the full HCV life cycle has been a challenge.[3] Historically, chimpanzees have been used, but ethical and cost considerations limit their use.[4] A commonly used alternative is the HCV replicon mouse model. In this model, human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are implanted into immunodeficient mice.[5]
Experimental Workflow:
Protocol: In Vivo Efficacy in HCV Replicon Mouse Model
-
Cell Culture and Implantation:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously implant approximately 1x10^6 cells into the flank of immunodeficient mice (e.g., SCID or NOD-SCID).
-
-
Tumor Growth and Baseline Measurement:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Perform baseline bioluminescence imaging to quantify initial replicon activity.
-
-
Dosing and Administration:
-
Randomize animals into treatment groups (n=8-10 per group): Vehicle control, this compound at low, medium, and high doses.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the assigned treatment orally (gavage) once or twice daily for a specified duration (e.g., 7-14 days).
-
-
Monitoring:
-
Monitor bioluminescence signal at regular intervals (e.g., daily or every other day) to assess the effect on HCV replication.
-
Record body weight and clinical signs of toxicity daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect tumor tissue and liver for analysis.
-
Quantify HCV RNA levels in the tissues using quantitative reverse transcription PCR (qRT-PCR).
-
Data Presentation: Efficacy of this compound in HCV Replicon Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, BID) | Mean Bioluminescence Reduction (%) | Mean Tumor HCV RNA Reduction (log10 IU/g) |
| Vehicle Control | 0 | 5 | 0.1 |
| This compound | 10 | 50 | 1.5 |
| This compound | 30 | 85 | 2.8 |
| This compound | 100 | 98 | 4.2 |
II. Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in different animal species.
Animal Models: Typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or cynomolgus monkey), to allow for interspecies scaling to predict human pharmacokinetics.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
-
Dosing and Administration:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
For intravenous administration, administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | T½ (hr) | Bioavailability (%) |
| Mouse | PO | 10 | 1500 | 1.0 | 4500 | 2.5 | 95 |
| Rat | PO | 10 | 800 | 1.5 | 3200 | 3.0 | 60 |
| Dog | PO | 5 | 1200 | 2.0 | 9600 | 6.0 | 45 |
| Monkey | PO | 5 | 950 | 2.0 | 7600 | 5.5 | 38 |
III. Toxicology Studies
Objective: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Animal Models: Typically conducted in a rodent (e.g., rat) and a non-rodent (e.g., dog) species.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animal Groups:
-
Use both male and female Sprague-Dawley rats.
-
Establish multiple dose groups (e.g., low, medium, high) and a vehicle control group (n=10-15 per sex per group).
-
-
Dosing and Administration:
-
Administer this compound orally via gavage once daily for 28 consecutive days.
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption weekly.
-
Perform ophthalmic examinations prior to the study and at termination.
-
Collect blood samples for hematology and clinical chemistry analysis at baseline and at termination.
-
Collect urine samples for urinalysis at termination.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation: Summary of Toxicology Findings (Hypothetical Data)
| Species | Duration | NOAEL (mg/kg/day) | Target Organs of Toxicity (at high doses) | Key Findings |
| Rat | 28-day | 100 | Liver, GI Tract | Reversible, dose-dependent increases in liver enzymes; mild gastrointestinal irritation. |
| Dog | 28-day | 50 | Liver | Minimal to mild, reversible increases in liver enzymes. |
Conclusion
The preclinical animal studies outlined in these application notes are essential for characterizing the efficacy, pharmacokinetic profile, and safety of this compound. The data generated from these studies will provide the necessary foundation for advancing this promising HCV NS3/4A protease inhibitor into clinical development for the treatment of chronic hepatitis C. It is crucial to conduct these studies with rigorous adherence to established protocols and regulatory guidelines to ensure the quality and reliability of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Throughput Screening with Neceprevir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Neceprevir (also known as ACH-2684), a potent, macrocyclic, non-covalent, and reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound has demonstrated picomolar potency against HCV genotypes 1a and 1b. These guidelines are intended to assist researchers in the setup and execution of robust HTS assays for the identification and characterization of NS3/4A protease inhibitors. The protocols provided herein cover both biochemical and cell-based assays, which are fundamental in the preclinical evaluation of antiviral candidates.
Introduction
Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a prime target for direct-acting antiviral (DAA) therapies. This enzyme is crucial for viral polyprotein processing and, consequently, for viral replication. High-throughput screening plays a pivotal role in the discovery of novel inhibitors of this protease. This compound has emerged as a promising second-generation protease inhibitor with pan-genotypic potential. These application notes offer a framework for HTS campaigns centered around this compound and similar compounds.
Mechanism of Action
This compound targets the NS3/4A protease of HCV. The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the protease and anchoring it to intracellular membranes. By binding to the active site of the protease, this compound prevents the cleavage of the HCV polyprotein, thereby inhibiting the formation of functional viral replication machinery.
Quantitative Data Summary
Preclinical studies have demonstrated the potent activity of this compound (ACH-2684) against HCV. The following table summarizes the available in vitro activity data. It is important to note that a Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
| Assay Type | Target | Genotype | Parameter | Value | Reference |
| Biochemical Assay | NS3/4A Protease | 1a | IC50 | ~100 pM | [1] |
| Biochemical Assay | NS3/4A Protease | 1b | IC50 | ~100 pM | [1] |
Experimental Protocols
FRET-Based NS3/4A Protease Biochemical Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the purified HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.
Workflow:
Materials:
-
384-well, black, low-volume assay plates
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 20% Glycerol, 0.1% n-Dodecyl-β-D-maltoside
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known NS3/4A inhibitor)
-
Negative control (DMSO)
Procedure:
-
Dispense 100 nL of test compounds, positive control, or negative control into the wells of the assay plate.
-
Add 5 µL of NS3/4A protease solution (final concentration ~5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of FRET substrate solution (final concentration ~100 nM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) in a kinetic mode for 30 minutes at room temperature.
-
Calculate the initial reaction rates (v₀) from the linear phase of the fluorescence signal increase.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 values using a suitable data analysis software.
Data Analysis and Quality Control:
-
Calculate the Z'-factor to assess the quality of the assay. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation, "pos" is the positive control (no inhibition), and "neg" is the negative control (full inhibition).
-
A Z'-factor ≥ 0.5 indicates an excellent assay for HTS.
HCV Subgenomic Replicon Cell-Based Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line containing a subgenomic HCV replicon.
Workflow:
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene)
-
96-well or 384-well clear-bottom, white-walled cell culture plates
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and G418 for selection
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known HCV replication inhibitor)
-
Negative control (DMSO)
-
Luciferase assay reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the replicon-containing Huh-7 cells into the assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and add them to the cells. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
To measure HCV replication, remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence.
-
In a parallel plate, measure cell viability using a suitable reagent to assess the cytotoxicity of the compounds.
-
Calculate the percent inhibition of HCV replication and cell viability for each compound concentration.
-
Determine the EC50 (50% effective concentration for replication inhibition) and CC50 (50% cytotoxic concentration) values.
Resistance-Associated Variants (RAVs)
The emergence of resistance-associated variants is a significant challenge in antiviral therapy. While specific data on RAVs for this compound is limited in the public domain, it is known to have activity against some common NS3 protease inhibitor-resistant variants. Monitoring for the emergence of mutations in the NS3 protease domain, particularly at positions known to confer resistance to other protease inhibitors, is crucial during drug development.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for high-throughput screening campaigns involving this compound and other HCV NS3/4A protease inhibitors. Careful assay optimization, stringent quality control using metrics like the Z'-factor, and comprehensive analysis of both biochemical and cellular activities are essential for the successful identification and characterization of potent antiviral compounds. Further investigation into the resistance profile of this compound will be critical for its continued development.
References
Application Notes and Protocols for Cryo-EM Studies of the Narlaprevir-Protease Complex
Disclaimer: As of the latest available data, specific cryo-electron microscopy (cryo-EM) studies detailing the structure of the Narlaprevir-HCV NS3/4A protease complex have not been published. The following application notes and protocols are representative and have been compiled from general methodologies for cryo-EM analysis of viral proteases and their inhibitors, as well as preclinical data on Narlaprevir.
Introduction
Narlaprevir (SCH 900518) is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a crucial enzyme for viral replication.[1][2][3] Understanding the structural basis of Narlaprevir's interaction with the NS3/4A protease at a near-atomic level is critical for elucidating its mechanism of action, interpreting resistance data, and guiding the development of next-generation antivirals. Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the high-resolution structures of biological macromolecules, including enzyme-inhibitor complexes.[4] These notes provide a comprehensive overview and a generalized protocol for the structural analysis of the Narlaprevir-NS3/4A protease complex using single-particle cryo-EM.
Narlaprevir is a ketoamide derivative that forms a reversible covalent bond with the active site serine (Ser139) of the NS3 protease.[1][5] The NS3 protease requires the NS4A cofactor for stability and proper active site formation.[1] Structural studies would provide invaluable insights into the conformational changes upon drug binding and the interactions that confer high potency.
Quantitative Data Summary
The following table summarizes representative quantitative data expected from a successful cryo-EM study of a viral protease-inhibitor complex of a similar size to the NS3/4A-Narlaprevir complex.
| Parameter | Representative Value | Description |
| Biochemical Data | ||
| Inhibitor Constant (Ki*) | 7 nM | A measure of the inhibitor's potency.[5] |
| EC90 (Replicon Assay) | 40 nM | The concentration of Narlaprevir required to inhibit 90% of HCV replicon replication in cell culture.[5] |
| Cryo-EM Sample Parameters | ||
| Protein Concentration | 0.5 - 5.0 mg/mL (10-100 µM) | Optimal concentration for achieving a suitable particle density on the grid.[4][6] |
| Sample Volume per Grid | 3 - 5 µL | The typical volume of the sample applied to a cryo-EM grid before vitrification.[4][7] |
| Cryo-EM Data Collection | ||
| Microscope | Titan Krios or equivalent | A high-end transmission electron microscope equipped for cryogenic temperatures. |
| Detector | Gatan K2/K3 or Falcon 3/4 | Direct electron detector for high-resolution imaging. |
| Magnification | 100,000x - 130,000x | Magnification used to achieve a pixel size suitable for near-atomic resolution. |
| Pixel Size | 0.8 - 1.2 Å/pixel | The size of each pixel in the recorded image, which determines the maximum achievable resolution. |
| Total Electron Dose | 40 - 60 e-/Å2 | The total number of electrons the sample is exposed to during imaging, which should be minimized to reduce radiation damage.[8] |
| Defocus Range | -0.8 to -2.5 µm | The range of underfocus values used during data collection to enhance contrast in the images.[9] |
| Data Processing & 3D Reconstruction | ||
| Number of Particles | 100,000 - 500,000+ | The number of individual particle images extracted from the micrographs required for high-resolution reconstruction. |
| Final Map Resolution | 2.5 - 4.0 Å | The level of detail achieved in the final 3D reconstruction, sufficient for resolving side chains and inhibitor binding. |
Experimental Protocols
Expression and Purification of HCV NS3/4A Protease
This protocol describes the expression and purification of the single-chain NS3/4A protease domain, which is commonly used for in vitro assays and structural studies.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the single-chain NS3(1-181)/4A construct
-
Luria-Bertani (LB) broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 75)
-
SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with lysis buffer containing 20 mM imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged NS3/4A protease with lysis buffer containing 250 mM imidazole.
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using an SEC column equilibrated with SEC buffer.
-
Pool the fractions corresponding to the monomeric NS3/4A protease.
-
Assess purity by SDS-PAGE, which should show a single band.[6]
-
Determine the protein concentration using a spectrophotometer or a protein assay.
Narlaprevir-Protease Complex Formation
Materials:
-
Purified NS3/4A protease
-
Narlaprevir (in a suitable solvent like DMSO)
-
SEC buffer
Procedure:
-
Dilute the purified NS3/4A protease to a concentration of ~20 µM in SEC buffer.
-
Add Narlaprevir to the protease solution at a 5-10 fold molar excess to ensure saturation of the binding sites.
-
Incubate the mixture on ice for 1-2 hours to allow for complex formation.
-
(Optional) Run the mixture through a desalting or SEC column to remove unbound inhibitor, although this is often not necessary for cryo-EM.
Cryo-EM Grid Preparation (Vitrification)
This protocol outlines the preparation of vitrified samples for cryo-EM analysis.[6][7]
Materials:
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)
-
Glow discharger
-
Vitrification robot (e.g., Thermo Fisher Vitrobot Mark IV)
-
Liquid ethane and liquid nitrogen
-
Filter paper
Procedure:
-
Glow discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.
-
Set up the vitrification robot. For a Vitrobot, set the chamber to 4°C and 100% humidity.[7]
-
Place the glow-discharged grid in the tweezers of the Vitrobot.
-
Apply 3-4 µL of the Narlaprevir-protease complex solution to the grid.[7]
-
Set the blotting parameters. A typical starting point is a blot time of 3-5 seconds with a blot force of 0 to -5.[7]
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[10] This process vitrifies the sample, embedding the protein complexes in a thin layer of amorphous ice.
-
Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.
Cryo-EM Data Acquisition
Procedure:
-
Load the vitrified grids into the cryo-electron microscope.
-
Screen the grids to identify areas with good ice thickness and particle distribution.
-
Set up the automated data collection software (e.g., EPU, SerialEM).
-
Define data collection parameters, including magnification, pixel size, total electron dose, and defocus range (as specified in the table above).
-
Collect a large dataset of movies, with each movie consisting of multiple frames to allow for motion correction.[9][11]
Cryo-EM Data Processing and 3D Reconstruction
This protocol provides a general workflow for single-particle analysis using software like CryoSPARC, RELION, or Scipion.[12]
Procedure:
-
Movie Motion Correction: Align the frames of each movie to correct for beam-induced motion and generate a single micrograph for each movie.[9]
-
CTF Estimation: Estimate the contrast transfer function (CTF) for each micrograph, which describes the imaging properties of the microscope.[9]
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
Particle Extraction: Extract the picked particles into a stack.
-
2D Classification: Classify the extracted particles into different 2D classes to remove junk particles and identify different views of the complex.
-
Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the best 2D class averages.
-
3D Heterogeneous Refinement: Classify the particles into different 3D classes to handle structural heterogeneity.
-
3D Homogeneous Refinement: Refine the 3D structure of the best class to high resolution.
-
Post-processing: Sharpen the final 3D map and estimate the resolution using the Fourier Shell Correlation (FSC) criterion.
Visualizations
Mechanism of Narlaprevir Action
Caption: Mechanism of Narlaprevir inhibiting HCV NS3/4A protease.
Cryo-EM Experimental Workflow
Caption: Overall workflow for cryo-EM analysis of the complex.
References
- 1. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary dynamics of hepatitis C virus NS3 protease domain during and following treatment with narlaprevir, a potent NS3 protease inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cryo-EM sample preparation [protocols.io]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Neceprevir Antiviral Assay Technical Support Center
Welcome to the technical support center for Neceprevir antiviral assays. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This viral enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for viral replication. By blocking the NS3/4A protease, this compound prevents the formation of a functional viral replication complex, thus halting the viral life cycle.[1]
Q2: What are the key parameters to evaluate in a this compound antiviral assay?
A2: The primary parameters are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The IC50 represents the concentration of this compound required to inhibit 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in host cell viability.[2][3][4]
Q3: How is the selectivity of this compound determined?
A3: The selectivity of this compound is determined by calculating the Selectivity Index (SI), which is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal host cell toxicity.[2][4] Generally, compounds with an SI value of 10 or greater are considered active in vitro.[2]
Q4: Can this compound be used against other viruses?
A4: this compound is specifically designed to target the HCV NS3/4A protease. While the principle of protease inhibition is a strategy used against other viruses, the specificity of this compound for the HCV protease means it is unlikely to be effective against viruses with structurally different proteases.
Q5: What types of assays are commonly used to test this compound activity?
A5: The most common assays are biochemical assays, such as FRET-based protease assays, and cell-based assays, like the HCV replicon system.[5] Biochemical assays directly measure the inhibition of the purified NS3/4A protease, while cell-based assays measure the inhibition of viral replication within a cellular context.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Values
Problem: The calculated IC50 value for this compound is significantly higher than expected, suggesting reduced potency.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Setup | Verify the concentrations of all reagents, including the enzyme and substrate in a biochemical assay, or the cell seeding density in a cell-based assay. Ensure the correct incubation times and temperatures are used. |
| Presence of Serum Proteins | In cell-based assays, serum proteins in the culture medium can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with cell health. |
| Viral Resistance | If using a specific viral strain or replicon, it may harbor mutations in the NS3/4A protease that confer resistance to this compound. Sequence the protease-coding region to check for known resistance mutations. |
| Cell Line Issues | The cell line used in a replicon assay may have low permeability to the compound or may actively transport it out of the cells. |
Issue 2: High Variability Between Replicates
Problem: There is a high degree of variation in the results between replicate wells for the same concentration of this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding plates. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 levels across the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
| Contamination | Check for microbial contamination in cell cultures, which can affect cell health and assay readouts. |
| Assay Detection Issues | For fluorescence or luminescence-based assays, ensure the plate reader is properly calibrated and that there is no signal bleed-through between wells. |
Issue 3: Cell Viability Issues (Low CC50)
Problem: Significant cytotoxicity is observed at concentrations where antiviral activity is expected, resulting in a low Selectivity Index.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for the cell line (typically <0.5%). |
| Compound-Induced Cytotoxicity | This compound itself may have inherent cytotoxicity. It is crucial to run a parallel cytotoxicity assay on uninfected cells to accurately determine the CC50.[2] |
| Unhealthy Cells | Use cells that are in the exponential growth phase and have a low passage number. Ensure proper cell culture conditions. |
| Assay Readout Interference | The compound may interfere with the cell viability assay reagent (e.g., MTT, CellTiter-Glo). Run a control with the compound and the viability reagent in the absence of cells to check for interference. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant HCV Genotype 1b Replicons
| Compound | HCV Replicon | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Wild-Type | 5.2 | > 25 | > 4800 |
| This compound | D168A Mutant | 85.7 | > 25 | > 290 |
| Control Inhibitor | Wild-Type | 2.1 | > 50 | > 23800 |
| Control Inhibitor | D168A Mutant | 150.3 | > 50 | > 330 |
Experimental Protocols
Protocol 1: FRET-Based HCV NS3/4A Protease Assay
This assay measures the ability of this compound to inhibit the cleavage of a synthetic peptide substrate by the purified NS3/4A protease. The substrate contains a fluorophore and a quencher. Cleavage separates them, leading to an increase in fluorescence.[7][8]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 20% glycerol)
-
This compound and control compounds
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a pre-mixed solution of NS3/4A protease and the FRET substrate to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon. The replicon often includes a reporter gene, such as luciferase, for easy quantification of replication.[6][9]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound and control compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
To measure cytotoxicity (CC50), use a parallel plate with uninfected Huh-7 cells and a suitable cell viability reagent.
-
For the replicon plate, remove the medium and add 50 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of replication and cell viability for each concentration.
-
Determine the IC50 and CC50 values by fitting the data to dose-response curves.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for assay issues.
Caption: Experimental workflow for a cell-based antiviral assay.
References
- 1. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 8. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Optimizing Neceprevir Concentration In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of Neceprevir (also known as ACH-2684), a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This guide offers structured data, detailed experimental protocols, and visual workflows to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation HCV NS3/4A serine protease inhibitor. The NS3/4A protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional viral proteins. By binding to the active site of the protease, this compound blocks this cleavage process, thereby inhibiting viral replication.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on available data for similar second-generation HCV protease inhibitors, a starting concentration range of 1 nM to 100 nM is recommended for initial antiviral activity assays. For cytotoxicity assessments, a broader range, from 1 µM up to 100 µM, should be evaluated.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For cell-based assays, this stock solution should be serially diluted in cell culture medium to the final desired concentrations. To avoid precipitation, ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[1]
Q4: I am observing high variability in my assay results. What could be the cause?
A4: High variability in in vitro assays can stem from several factors, including:
-
Pipetting inconsistencies: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell health and density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells.
-
Compound precipitation: Visually inspect your plates for any signs of compound precipitation after dilution in aqueous media. If precipitation is observed, consider adjusting the DMSO concentration or using a different solubilizing agent.
-
Reagent stability: Ensure all reagents, including the protease and substrate in enzymatic assays, are stored correctly and have not expired.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antiviral Activity | 1. Incorrect Concentration: The concentration of this compound may be too low to elicit an effect. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Assay System Issue: The cells may not be susceptible to the virus, or the reporter system in the replicon assay may not be functioning correctly. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Use a fresh stock of this compound and verify its integrity. 3. Include a positive control compound with known activity to validate the assay system. |
| High Cytotoxicity Observed | 1. High Compound Concentration: The concentration of this compound may be in the toxic range for the cell line used. 2. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high.[1] 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the compound or the vehicle. | 1. Determine the 50% cytotoxic concentration (CC50) to establish a non-toxic working range. 2. Ensure the final DMSO concentration is at or below 0.5%.[1] 3. Test the compound on a different, more robust cell line if possible. |
| Inconsistent IC50/EC50 Values | 1. Assay Variability: Inherent variability in biological assays. 2. Sub-optimal Assay Conditions: Incubation times, reagent concentrations, or plate reader settings may not be optimized. 3. Data Analysis Method: The method used for curve fitting and IC50/EC50 calculation may not be appropriate. | 1. Increase the number of replicates and repeat the experiment to ensure reproducibility. 2. Optimize assay parameters such as incubation time and substrate concentration. 3. Use a standardized data analysis protocol with appropriate non-linear regression models. |
| Compound Precipitation in Media | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions.[2] 2. High Final Concentration: The desired final concentration may exceed the solubility limit in the assay medium. | 1. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. 2. Investigate the use of solubility-enhancing excipients, if compatible with the assay. |
Quantitative Data Summary
| Parameter | Description | Typical Range for 2nd Gen HCV Protease Inhibitors |
| IC50 (50% Inhibitory Concentration) | Concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. | 0.1 - 10 nM |
| EC50 (50% Effective Concentration) | Concentration of the drug that gives a half-maximal response in a cell-based assay (e.g., replicon assay). | 1 - 50 nM |
| CC50 (50% Cytotoxic Concentration) | Concentration of the drug that causes the death of 50% of the cells in a cytotoxicity assay. | >10 µM |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window of the compound. | >100 |
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the protease cleavage site)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucopyranoside
-
This compound stock solution in 100% DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add 10 µL of the HCV NS3/4A protease solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (pre-diluted in assay buffer) to each well.
-
Immediately read the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
Calculate the initial reaction rates (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
HCV Replicon Assay
This protocol outlines a cell-based assay using a stable HCV replicon cell line to determine the EC50 of this compound.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound stock solution in 100% DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is below the cytotoxic level (e.g., ≤ 0.5%).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 48-72 hours.
-
Perform a luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of luciferase activity (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT assay to determine the CC50 of this compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Complete cell culture medium
-
This compound stock solution in 100% DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound in complete cell culture medium for the same duration as the replicon assay (48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound in the HCV replication cycle.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: A logical troubleshooting workflow for common in vitro assay issues.
References
Technical Support Center: Neceprevir Solubility for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Neceprevir in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to minimize cytotoxic effects. Most cell lines can tolerate up to 0.5% DMSO without significant impact on viability.[2][3] However, it is always recommended to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your cell line.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in DMSO. A common starting point is to prepare a 10 mM stock solution. For cell-based assays, a stock solution that is at least 1000 times more concentrated than the final working concentration is advisable.[4] This allows for a small volume of the stock solution to be added to the cell culture medium, keeping the final DMSO concentration low.
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing. Sonication can also aid in dissolution.[4] If the compound still does not dissolve, it is possible you are exceeding its maximum solubility in DMSO. In this case, you will need to prepare a less concentrated stock solution.
Q5: I observed precipitation when I added the this compound stock solution to my cell culture medium. How can I prevent this?
A5: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To mitigate this, try the following:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Add dropwise while vortexing: Add the DMSO stock solution slowly to the medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Increase the volume of media: Adding the stock solution to a larger volume of media can help to keep the compound in solution.
-
Use a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in cell culture experiments.
Problem: this compound powder will not dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Try preparing a lower concentration stock solution. |
| Insufficient mixing. | Vortex the solution for several minutes. Gentle warming to 37°C or brief sonication may also help. |
| Low-quality DMSO. | Ensure you are using a high-purity, anhydrous grade of DMSO. |
Problem: Precipitate forms after adding this compound stock to cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor mixing technique. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing. |
| Final concentration is too high. | The final concentration of this compound in the medium may be above its aqueous solubility limit. Try using a lower final concentration. |
| Low serum concentration. | If using a low-serum or serum-free medium, consider if a small percentage of serum could be tolerated by your experiment to aid in solubilization. |
| Temperature shock. | Ensure both the this compound stock solution and the culture medium are at a similar temperature before mixing. |
Quantitative Data
Since the exact maximum solubility of this compound in DMSO is not readily published, a protocol for its determination is provided below. The following table summarizes recommended starting concentrations for stock and working solutions.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | High-purity DMSO | |
| Stock Solution Concentration | 10 mM (or lower if solubility is limited) | A 10 mM stock of this compound (MW: 911.09 g/mol ) is 9.11 mg/mL. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Verify tolerance for your specific cell line. |
| Example Working Concentration | 10 µM | This would require a 1:1000 dilution of a 10 mM stock solution. |
Experimental Protocols
Protocol for Determining the Maximum Solubility of this compound in DMSO
This protocol uses a serial dilution and visual inspection method to estimate the maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
High-purity DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out a known amount of this compound (e.g., 10 mg) and add it to a microcentrifuge tube.
-
Add a small, precise volume of DMSO to the tube to achieve a high target concentration (e.g., 20 mg/mL).
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles are present, add a small, known volume of DMSO to decrease the concentration.
-
Repeat steps 3-5 until the solution is clear and free of any visible precipitate.
-
The highest concentration at which this compound is fully dissolved is the estimated maximum solubility.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 911.09 g/mol ). For 1 mL of a 10 mM stock, you will need 9.11 mg of this compound.
-
Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's mechanism of action on the HCV NS3/4A protease.
References
Technical Support Center: Overcoming Resistance to NS3/4A Protease Inhibitors in HCV Replicons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming resistance to HCV NS3/4A protease inhibitors, with a focus on compounds structurally and functionally similar to first-generation inhibitors like Telaprevir and Boceprevir.
Frequently Asked Questions (FAQs)
Q1: What are the most common mutations conferring resistance to first-generation HCV NS3/4A protease inhibitors in genotype 1 replicons?
A1: The most frequently observed resistance-associated substitutions (RASs) for Telaprevir and Boceprevir in HCV genotype 1 replicons are located within the NS3 protease domain. Key mutations include V36M/A, T54A/S, R155K/T, A156S/T, and V170A.[1][2] The specific mutation profile can vary depending on the viral subtype (1a or 1b) and the specific inhibitor used.
Q2: What is the typical fold-change in EC50 values observed for these common resistance mutations?
A2: The fold-change in the 50% effective concentration (EC50) indicates the level of resistance. This can range from low (2-10 fold), to medium (10-100 fold), to high (>100 fold). The table below summarizes typical fold-changes for common mutations against Telaprevir and Boceprevir.
Q3: How can I select for resistant HCV replicon variants in my cell culture experiments?
A3: Resistant variants can be selected by culturing HCV replicon-harboring cells in the presence of sub-optimal concentrations of the protease inhibitor. The concentration is gradually increased over time, which allows for the outgrowth of replicon variants that have acquired mutations conferring resistance to the compound.
Q4: What are the best strategies to overcome resistance to a single protease inhibitor in our experiments?
A4: Combination therapy is the most effective strategy. Combining the protease inhibitor with another direct-acting antiviral (DAA) that has a different mechanism of action, such as an NS5A inhibitor or an NS5B polymerase inhibitor, can suppress the emergence of resistant variants. Additionally, using next-generation protease inhibitors with a higher barrier to resistance can be effective.
Q5: My HCV replicon assay is showing inconsistent results. What are the common causes?
A5: Inconsistent results in HCV replicon assays can stem from several factors, including variability in cell seeding density, passage number of the replicon cells, reagent quality, and inconsistencies in drug concentration preparation. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Data Presentation
Table 1: Fold-Change in EC50 for Common NS3/4A Protease Inhibitor Resistance Mutations
| Mutation | Telaprevir Fold-Change in EC50 | Boceprevir Fold-Change in EC50 | Resistance Level |
| V36M/A | 2-10 | 3-6 | Low |
| T54A/S | 3-15 | 3-6 | Low |
| R155K/T | >50 | 7-15 | High (Telaprevir) / Medium (Boceprevir) |
| A156S | >100 | 10-20 | High (Telaprevir) / Medium (Boceprevir) |
| A156T | >200 | >120 | High |
| V170A | 5-20 | 7-18 | Low to Medium |
Data compiled from multiple sources.[1][2] Fold-changes are approximate and can vary depending on the specific replicon system and assay conditions.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines the steps for determining the 50% effective concentration (EC50) of an NS3/4A protease inhibitor using a luciferase-based HCV replicon assay.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and G418 for selection
-
Test compound (HCV protease inhibitor)
-
Positive control (e.g., Telaprevir or Boceprevir)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. Further dilute in complete DMEM to the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with vehicle control (DMSO only) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Selection of Resistant HCV Replicon Variants
This protocol describes a method for selecting for HCV replicon variants with reduced susceptibility to an NS3/4A protease inhibitor.
Materials:
-
HCV replicon-harboring Huh-7 cells
-
Complete DMEM with G418
-
HCV protease inhibitor
-
6-well plates and larger flasks for cell expansion
-
RNA extraction kit
-
RT-PCR reagents for NS3 amplification
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Initial Culture: Seed HCV replicon cells in a 6-well plate in complete DMEM with G418.
-
Drug Addition: Once the cells are confluent, add the protease inhibitor at a concentration equal to its EC50.
-
Monitoring and Passaging: Monitor the cells for cytopathic effects. When the cells in the drug-treated wells recover and reach confluence, passage them to a new plate with the same drug concentration.
-
Dose Escalation: Gradually increase the concentration of the inhibitor with each passage. This can be done in 2-fold increments.
-
Isolation of Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., >100-fold the initial EC50) compared to the parental cells.
-
Genotypic Analysis: Extract total RNA from the resistant cell population. Amplify the NS3 region using RT-PCR. Sequence the PCR product to identify mutations.
Mandatory Visualizations
References
minimizing off-target effects of Neceprevir
Technical Support Center: Neceprevir
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The information provided below is based on a scientifically plausible scenario and should not be considered as data for a real-world therapeutic agent.
Compound Profile: this compound is an experimental, ATP-competitive kinase inhibitor designed to target the B-Raf V600E mutant, a key driver in several cancers, including melanoma.[1] While potent against its primary target, this compound has demonstrated off-target activity against p38 MAPK and Cytochrome P450 3A4 (CYP3A4). This document provides guidance on minimizing these off-target effects to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the B-Raf kinase. In melanoma, the V600E mutation in B-Raf leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[2][3] this compound binds to the ATP-binding pocket of B-Raf V600E, preventing phosphorylation of its downstream target MEK and thereby inhibiting the pro-tumorigenic signaling cascade.[1]
Q2: What are the known off-target effects of this compound?
A2: Kinome-wide screening has identified two principal off-targets for this compound:
-
p38 MAPK: A member of the mitogen-activated protein kinase family involved in cellular responses to stress and inflammation.[4] Inhibition of p38 MAPK can lead to unintended effects on apoptosis and cytokine production.[5]
-
Cytochrome P450 3A4 (CYP3A4): A crucial enzyme in drug metabolism, primarily found in the liver and intestine.[6] Inhibition of CYP3A4 can alter the metabolism of other compounds in co-administration studies and may lead to toxicity.[7]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation.[8] Key strategies include:
-
Dose-Response Studies: Determine the lowest effective concentration of this compound that inhibits B-Raf V600E without significantly affecting p38 MAPK or CYP3A4.
-
Use of Control Compounds: Include a structurally related but inactive compound to control for non-specific effects.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as siRNA-mediated knockdown of B-Raf, to ensure the observed phenotype is due to on-target inhibition.[9]
Troubleshooting Guides
Issue 1: Unexpected levels of apoptosis in treated cells.
-
Possible Cause: Off-target inhibition of p38 MAPK, which plays a complex role in regulating apoptosis.[4][5]
-
Troubleshooting Steps:
-
Verify On-Target Inhibition: Perform a Western blot to confirm the inhibition of MEK phosphorylation (downstream of B-Raf) at the working concentration of this compound.
-
Assess p38 MAPK Activity: Simultaneously probe for the phosphorylation status of a known p38 MAPK substrate (e.g., ATF2) to determine if there is off-target inhibition at the same concentration.
-
Titrate this compound Concentration: Conduct a dose-response experiment to find a concentration that inhibits B-Raf signaling with minimal impact on the p38 MAPK pathway.
-
Issue 2: Inconsistent results in in-vivo studies.
-
Possible Cause: Off-target inhibition of CYP3A4, which is responsible for metabolizing a wide range of compounds.[10] This can lead to altered pharmacokinetics of this compound or co-administered drugs.
-
Troubleshooting Steps:
-
Review Co-Administered Compounds: Check if any other compounds in your experimental model are substrates of CYP3A4.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and clearance of this compound. Unexpectedly long half-life may suggest auto-inhibition of its own metabolism.
-
Consult Drug Metabolism Databases: Utilize publicly available databases to check for potential drug-drug interactions involving CYP3A4.
-
Issue 3: Lack of expected phenotype despite confirmed B-Raf inhibition.
-
Possible Cause: Activation of compensatory signaling pathways. Cancer cells can develop resistance to kinase inhibitors by activating alternative survival pathways.[11]
-
Troubleshooting Steps:
-
Pathway Analysis: Use phospho-kinase antibody arrays to screen for the activation of other signaling pathways (e.g., PI3K/Akt) in this compound-treated cells.
-
Combination Therapy: Consider co-treating with an inhibitor of the identified compensatory pathway to restore the expected phenotype.
-
Literature Review: Search for known resistance mechanisms to B-Raf inhibitors in your specific cell model.
-
Data Presentation
Table 1: In-vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| B-Raf V600E | Kinase Activity Assay | 15 |
| p38 MAPK | Kinase Activity Assay | 850 |
| CYP3A4 | Metabolic Assay | 2,500 |
Table 2: Recommended Concentration Ranges for In-vitro Experiments
| Experiment Type | Recommended Concentration Range (nM) | Rationale |
| B-Raf Inhibition in Cell Culture | 50 - 150 | Provides a 3-10 fold margin over the IC50 for B-Raf V600E while minimizing off-target effects. |
| Off-Target Assessment | 500 - 5,000 | Necessary to observe and quantify off-target inhibition of p38 MAPK and CYP3A4. |
Experimental Protocols
Protocol 1: In-vitro Kinase Activity Assay
This protocol is for determining the IC50 of this compound against its target and off-target kinases.
-
Reagents: Recombinant human B-Raf V600E, p38 MAPK, appropriate kinase substrates (e.g., MEK1 for B-Raf), ATP, kinase buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, its substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a suitable detection reagent and a plate reader.[12]
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the on-target and off-target effects of this compound in a cellular context.
-
Reagents: Cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ATF2, anti-total-MEK, anti-total-ATF2, and a loading control like anti-GAPDH), and a secondary antibody.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound's on-target and off-target effects.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CYP3A4 - Wikipedia [en.wikipedia.org]
- 7. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: Therapeutic Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of therapeutic proteins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem: Low Yield of the Target Protein
| Possible Cause | Recommended Solution |
| Protein Degradation | Add protease inhibitors to the lysis buffer. Maintain low temperatures (4°C) throughout the purification process. |
| Suboptimal Buffer pH | Ensure the buffer pH is appropriate to maintain protein stability.[1] This is a critical factor as an incorrect pH can lead to protein aggregation or fragmentation.[1] |
| Inefficient Elution | Optimize the elution buffer concentration (e.g., salt or imidazole gradient). Increase the elution buffer volume and/or incubation time. |
| Protein Precipitation | Adjust the salt concentration of the buffers. Screen for optimal buffer additives to increase protein solubility. |
Problem: Poor Peak Shape in Chromatography
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample loaded onto the column. |
| Contaminated Column | Clean the column according to the manufacturer's protocol. If contamination persists, consider replacing the column.[2] |
| Inappropriate Flow Rate | Optimize the flow rate. A slower flow rate often improves peak resolution. |
| Sample Diluent Incompatibility | Ensure the sample is dissolved in a buffer that is compatible with the mobile phase.[2] |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Ineffective Washing Steps | Increase the volume and/or duration of the column wash steps to remove non-specifically bound proteins. |
| Co-elution with Host Cell Proteins (HCPs) | Introduce an additional purification step with a different separation mechanism (e.g., ion exchange followed by size exclusion chromatography).[1] |
| Presence of Aggregates | Optimize buffer conditions (pH, ionic strength) to minimize aggregation.[1] Consider adding a size exclusion chromatography step to remove aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I see no peaks during my chromatography run?
A1: First, verify that your sample was loaded correctly and that there is sufficient sample in the vial.[2] Check that the correct mobile phase is being used and that the system is properly primed, ensuring there are no air bubbles in the solvent lines.[2]
Q2: How can I prevent protein instability during purification?
A2: Maintaining protein stability is crucial.[1] Key strategies include working at low temperatures, using appropriate buffer systems with optimal pH and salt concentrations, and adding stabilizing agents like glycerol or specific ions if necessary.[1]
Q3: What are common causes of shifting retention times in liquid chromatography?
A3: Shifting retention times can be caused by several factors. Ensure your column temperature is stable and controlled, preferably set at least 5°C above room temperature.[2] Check for any leaks in the pump or injector.[2] Inconsistent mobile phase preparation can also lead to this issue.
Q4: How do I address issues with host cell protein (HCP) contamination?
A4: Removing HCPs can be challenging, especially if they have similar properties to your target protein.[1] Employing orthogonal purification techniques is often the most effective strategy. For example, follow an affinity chromatography step with ion exchange and/or size exclusion chromatography to separate the target protein from remaining HCPs.
Experimental Protocols
Protocol 1: Affinity Chromatography for His-tagged Protein Purification
-
Column Equilibration: Equilibrate the Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 10-15 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions.
-
Analysis: Analyze the collected fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
Protocol 2: Size Exclusion Chromatography for Aggregate Removal
-
Column Equilibration: Equilibrate the size exclusion chromatography column with at least 2 CV of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate the protein sample from the previous purification step to a small volume (typically 1-4% of the column volume).
-
Sample Injection: Inject the concentrated sample onto the column.
-
Isocratic Elution: Elute the sample with the equilibration buffer at a constant flow rate. The protein will separate based on size, with larger aggregates eluting first, followed by the monomeric protein.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity and aggregation state using SDS-PAGE and/or dynamic light scattering.
Visualizations
Caption: A typical multi-step workflow for therapeutic protein purification.
Caption: Troubleshooting decision tree for low protein yield.
References
addressing Neceprevir instability in aqueous solutions
Disclaimer: The compound "Neceprevir" is not a recognized pharmaceutical agent in publicly available databases. This guide has been constructed based on common stability challenges observed with antiviral protease inhibitors in aqueous solutions. The information provided is for illustrative purposes to guide researchers on general principles of drug stability and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues researchers may face when working with this compound in aqueous environments.
Q1: My this compound solution appears cloudy or shows precipitation immediately after preparation. What is happening?
A1: This is likely due to the low aqueous solubility of this compound. Like many protease inhibitors, this compound may have poor solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using the recommended solvent system from the compound's technical data sheet.
-
Adjust pH: Solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. Experiment with acidic or basic buffers to see if solubility increases.
-
Co-solvents: Consider the use of a co-solvent such as DMSO, ethanol, or PEG 400 to improve solubility before final dilution in an aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
-
Temperature: Gently warming the solution may help, but be cautious as this can also increase the rate of degradation.
-
Q2: I am observing a rapid loss of this compound concentration in my aqueous buffer over a short period. What are the likely causes?
A2: Rapid degradation in aqueous solutions is often due to hydrolysis or oxidation. The specific cause will depend on the chemical structure of this compound and the buffer conditions.
-
Troubleshooting Steps:
-
pH Profile: Perform a pH stability study. The rate of hydrolysis for many functional groups (e.g., esters, amides) is highly pH-dependent. Analyzing the degradation at different pH values can help identify the optimal pH range for stability.
-
De-gas Buffers: To minimize oxidation, use buffers that have been de-gassed by sparging with nitrogen or argon.
-
Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, if compatible with your experimental setup.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the buffer.
-
Q3: The color of my this compound solution changes over time, or I see new peaks in my HPLC analysis. What does this indicate?
A3: A change in color or the appearance of new analytical peaks is a strong indicator of chemical degradation, potentially through oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can sometimes lead to colored degradants.
-
Characterize Degradants: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate how different factors can influence its stability in aqueous solutions.
Table 1: Effect of pH on this compound Stability
| pH | Buffer System | Temperature (°C) | Half-life (t½) in hours |
| 3.0 | Citrate | 25 | 72 |
| 5.0 | Acetate | 25 | 48 |
| 7.4 | Phosphate | 25 | 12 |
| 9.0 | Borate | 25 | 2 |
Data shows that this compound is significantly more stable at acidic pH.
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Phosphate Buffer
| Temperature (°C) | Storage Condition | Half-life (t½) in hours |
| 4 | Refrigerated | 96 |
| 25 | Room Temperature | 12 |
| 37 | Body Temperature | 3 |
As expected, the rate of degradation increases with temperature.
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH levels (e.g., 3, 4, 5, 6, 7, 7.4, 8, 9).
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C), protected from light.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by diluting the aliquot in a mobile phase or a solvent that stabilizes the compound and is suitable for analysis.
-
Analysis: Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
Visualizations
The following diagrams illustrate key concepts related to this compound instability.
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability issues.
Technical Support Center: Enhancing the Selectivity of Narlaprevir
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at enhancing the selectivity of Narlaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Narlaprevir?
A1: Narlaprevir is an oral, second-generation HCV NS3/4A serine protease inhibitor.[1][2][3] It functions by forming a reversible, covalent bond with the active site serine residue (Ser139) of the NS3 protease through its ketoamide functional group.[4] This binding is a competitive process that blocks the cleavage of the HCV polyprotein, a critical step for viral replication, thereby suppressing the viral load in infected host cells.[3][5]
Q2: What are the known off-target effects of Narlaprevir, and why is enhancing selectivity important?
A2: While Narlaprevir is designed to be specific for the HCV NS3/4A protease, it has been shown to inhibit the human cysteine protease, cathepsin B, with a 69% inhibition rate.[1][2] Off-target inhibition can lead to undesirable side effects and toxicity. Enhancing selectivity is crucial to minimize these effects and improve the overall safety profile of the drug. The structure-activity relationship (SAR) for HCV NS3 protease inhibitors indicates that human leukocyte elastase (HLE) is another potential off-target, given the similar substrate specificities.[6]
Q3: What are the key structural features of Narlaprevir that determine its selectivity?
A3: For peptide-like HCV protease inhibitors such as Narlaprevir, the P1-side chain and the C-terminal group are major determinants of selectivity.[6] Studies have shown that inhibitors with non-electrophilic C-terminal residues and specific P1 residues, such as 1-aminocyclopropane-1-carboxylic acid (ACPC) or norvaline, tend to be more selective.[6] Modifications at these positions can be explored to improve the selectivity profile of Narlaprevir.
Q4: What are some general strategies to enhance the selectivity of Narlaprevir?
A4: Enhancing the selectivity of Narlaprevir typically involves medicinal chemistry and structure-based drug design approaches. Key strategies include:
-
Modification of the P1 residue: Introducing bulky or conformationally restricted groups at the P1 position can improve selectivity. For example, the incorporation of a homocyclopropylalanine P1 residue has been shown to enhance selectivity.[7]
-
Alteration of the C-terminus: Replacing electrophilic C-terminal groups with non-electrophilic ones can reduce off-target reactivity.[6]
-
Structure-guided design: Utilizing co-crystal structures of Narlaprevir or its analogs with the HCV protease and off-target proteases to identify specific interactions that can be exploited to favor binding to the target enzyme.
Troubleshooting Guide
Issue 1: My Narlaprevir analog shows reduced potency against the HCV NS3/4A protease in my enzymatic assay.
-
Possible Cause: The modification introduced to enhance selectivity may have disrupted a key interaction with the active site of the HCV protease.
-
Troubleshooting Steps:
-
Re-evaluate the modification: Analyze the structural changes and their potential impact on the binding conformation.
-
Perform molecular modeling: Dock the analog into the HCV protease active site to visualize potential steric clashes or loss of favorable interactions.
-
Synthesize a focused library: Create a small set of analogs with more conservative changes around the modification site to identify a structure that balances potency and selectivity.
-
Issue 2: I am observing high background noise or inconsistent results in my protease inhibition assay.
-
Possible Cause: The issue could be related to the stability of the compound, the assay components, or the experimental setup.
-
Troubleshooting Steps:
-
Check compound solubility and stability: Ensure your Narlaprevir analog is fully dissolved and stable in the assay buffer. Consider using a co-solvent if solubility is an issue.
-
Validate enzyme and substrate quality: Confirm the activity and purity of your protease and substrate.
-
Optimize assay conditions: Titrate the concentrations of the enzyme and substrate to ensure you are working in the linear range of the assay.
-
Include proper controls: Always run controls with no inhibitor, no enzyme, and a reference inhibitor to normalize your data.
-
Issue 3: My Narlaprevir analog shows significant inhibition of a human off-target protease.
-
Possible Cause: The analog may share structural features that allow it to bind to the active site of the off-target protease.
-
Troubleshooting Steps:
-
Conduct a broader selectivity panel: Test the analog against a wider range of human proteases to understand its selectivity profile.
-
Perform comparative structural analysis: If crystal structures are available, compare the active sites of the HCV protease and the off-target protease to identify differences that can be exploited.
-
Iterate on the design: Based on the structural analysis, design and synthesize new analogs with modifications aimed at disrupting the binding to the off-target protease while maintaining affinity for the HCV protease.
-
Quantitative Data Summary
| Compound/Analog | Target/Off-Target | Assay Type | Value | Reference |
| Narlaprevir (SCH 900518) | HCV NS3 Protease (Genotype 1b) | Enzymatic Inhibition | Ki* = 7 nM | [4] |
| Narlaprevir (SCH 900518) | HCV Replicon (Genotype 1b) | Cell-based | EC90 = 40 nM | [4] |
| Narlaprevir | Human Cathepsin B | Enzymatic Inhibition | 69% Inhibition | [1][2] |
| Narlaprevir Analog (Compound 70) | Human Neutrophil Elastase (HNE) / HCV NS3 Protease | Selectivity Ratio | HNE/HCV = 820 | [7] |
Experimental Protocols
Protocol 1: HCV NS3/4A Protease Inhibition Assay (Continuous Spectrophotometric)
-
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Narlaprevir or analog dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In the microplate, add 2 µL of the inhibitor dilution to each well. For the control, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer containing the HCV NS3/4A protease to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Protocol 2: Off-Target Protease Selectivity Assay (e.g., Human Cathepsin B)
-
Materials:
-
Purified human cathepsin B
-
Specific fluorogenic substrate for cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Narlaprevir or analog dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Follow the same procedure as the HCV NS3/4A protease inhibition assay, but substitute the HCV protease, substrate, and assay buffer with those specific for cathepsin B.
-
Determine the IC50 value for the inhibition of cathepsin B.
-
The selectivity index can be calculated as the ratio of the IC50 for the off-target protease to the IC50 for the HCV protease.
-
Visualizations
Caption: Workflow for enhancing the selectivity of Narlaprevir.
Caption: Mechanism of action of Narlaprevir.
References
- 1. Narlaprevir - Wikipedia [en.wikipedia.org]
- 2. Narlaprevir - Wikiwand [wikiwand.com]
- 3. What is Narlaprevir used for? [synapse.patsnap.com]
- 4. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Narlaprevir? [synapse.patsnap.com]
- 6. Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Neceprevir synthesis
Technical Support Center: Neceprevir Synthesis
Disclaimer: this compound is not a widely recognized pharmaceutical compound. The following troubleshooting guide is based on a representative, multi-step synthetic route for a complex, antiviral-like molecule and is intended for informational purposes for researchers, scientists, and drug development professionals. The proposed synthesis and troubleshooting advice are hypothetical and should be adapted and validated in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses common issues that may lead to low yields during the synthesis of this compound, based on the hypothetical reaction scheme presented below.
Hypothetical this compound Synthesis Pathway:
A multi-step synthesis involving an amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.
Overall Synthesis Workflow
Caption: Hypothetical two-step synthesis of this compound.
Step 1: Amide Coupling Troubleshooting
Question: My amide coupling reaction to form Intermediate 1 has a low yield. What are the potential causes and solutions?
Answer:
Low yields in amide coupling reactions are common and can often be attributed to several factors. Below is a breakdown of potential issues and how to address them.
Potential Causes & Solutions:
-
Ineffective Coupling Reagent:
-
Cause: The coupling reagent (e.g., HATU, HOBt/EDC) may have degraded due to improper storage (exposure to moisture or air).
-
Solution: Use a fresh batch of the coupling reagent. Store coupling reagents in a desiccator under an inert atmosphere. Consider switching to a different class of coupling reagent if the issue persists.
-
-
Presence of Water:
-
Cause: Water in the reaction solvent or on the glassware can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If necessary, add molecular sieves to the reaction mixture.
-
-
Incorrect Stoichiometry or Base:
-
Cause: An inappropriate amount of base (e.g., DIPEA, triethylamine) can hinder the reaction. Too little base will not effectively neutralize the acid byproducts, while too much can lead to side reactions.
-
Solution: Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used. It is crucial to optimize the base equivalents for your specific substrates.
-
-
Side Reactions:
-
Cause: The activated carboxylic acid can react with itself to form an anhydride, or the amine can participate in side reactions if it is not sufficiently nucleophilic.
-
Solution: Add the coupling reagent to the carboxylic acid and base first, allow it to activate for a few minutes, and then add the amine. This can minimize side reactions.
-
Data Presentation: Effect of Coupling Reagent and Base on Amide Yield
| Experiment | Coupling Reagent (1.2 eq) | Base (2.5 eq) | Solvent | Temperature (°C) | Yield of Intermediate 1 (%) |
| 1 | HATU | DIPEA | DMF | 25 | 85 |
| 2 | HOBt/EDC | DIPEA | DMF | 25 | 72 |
| 3 | HATU | Triethylamine | DMF | 25 | 65 |
| 4 | HATU | DIPEA | DCM | 25 | 78 |
| 5 | HATU (old batch) | DIPEA | DMF | 25 | 35 |
Step 2: Suzuki-Miyaura Coupling Troubleshooting
Question: The Suzuki coupling step to form Crude this compound is resulting in a low yield and multiple byproducts. How can I optimize this reaction?
Answer:
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on the choice of catalyst, base, and solvent.[1][2][3]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be inactive or poisoned. The choice of ligand is also critical for the stability and activity of the catalyst.
-
Solution: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands to find the optimal combination for your substrates.[4][5]
-
-
Incorrect Base or Solvent:
-
Cause: The base plays a crucial role in the transmetalation step.[6][7] The choice of solvent affects the solubility of the reactants and the reaction temperature.
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Common solvents include toluene, dioxane, and DMF, often with a small amount of water. The optimal conditions are highly substrate-dependent.[4][5]
-
-
Protodeborylation of the Boronic Acid:
-
Cause: The arylboronic acid can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures.[3]
-
Solution: Use the boronic acid as fresh as possible. Consider using boronic esters (e.g., pinacol esters), which are often more stable.[3] Minimize reaction time and temperature where possible.
-
Data Presentation: Optimization of Suzuki Coupling Conditions
| Experiment | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent System | Temperature (°C) | Yield of Crude this compound (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/H₂O | 90 | 55 |
| 2 | PdCl₂(dppf) (3%) | - | K₂CO₃ | Toluene/H₂O | 90 | 78 |
| 3 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 5 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | DMF | 100 | 65 |
Experimental Protocols
Protocol 1: Optimized Amide Coupling
-
To an oven-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture for 2 minutes at room temperature.
-
Add DIPEA (2.5 eq) and stir for another 5 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the aryl halide (Intermediate 1, 1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add K₃PO₄ (2.0 eq) followed by a degassed solvent mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Incubation Time for Neceprevir Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neceprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Proper optimization of incubation time is critical for obtaining accurate and reproducible results in both enzymatic and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, reversible, slow-binding inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature viral proteins.[2][3] By binding to the active site of the protease, this compound prevents this cleavage, thereby halting the viral life cycle.
Q2: What are the common types of assays used to evaluate this compound activity?
The two primary types of assays used to assess the potency of this compound are:
-
Enzymatic Assays: These in vitro assays directly measure the inhibition of purified HCV NS3/4A protease activity. A common format is a Förster Resonance Energy Transfer (FRET) based assay where a synthetic peptide substrate is cleaved by the enzyme, separating a fluorophore and a quencher and resulting in a fluorescent signal.[4][5]
-
Cell-Based Assays (Replicon Assays): These assays measure the inhibition of HCV RNA replication within human hepatoma cell lines (e.g., Huh7) that contain a subgenomic HCV replicon.[6] These replicons often include a reporter gene, such as luciferase, allowing for a quantifiable readout of viral replication.[7]
Q3: Why is incubation time a critical parameter when working with this compound?
This compound is a time-dependent inhibitor, meaning it exhibits a slow-binding mechanism.[1] This implies that the inhibitor reaches its maximal effect over a period of time, and short incubation periods may underestimate its potency (i.e., result in a higher IC50 value). Therefore, optimizing the incubation time is crucial for accurately determining the inhibitory activity of this compound.
Troubleshooting Guides
Enzymatic Assays
Issue 1: High IC50 value or weak inhibition observed.
-
Possible Cause: Insufficient pre-incubation time. For slow-binding inhibitors like this compound, a pre-incubation step where the enzyme and inhibitor are mixed and incubated together before the addition of the substrate is crucial. This allows the inhibitor to reach equilibrium with the enzyme.
-
Troubleshooting Steps:
-
Introduce or extend the pre-incubation time. Start with a pre-incubation of 30 minutes and extend it to 60, 90, and 120 minutes to see if the IC50 value decreases.
-
Perform a time-dependent inhibition study. Measure the IC50 at various pre-incubation time points. A decrease in IC50 with longer pre-incubation times is characteristic of a slow-binding inhibitor.
-
Check substrate concentration. Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) to avoid substrate competition with the inhibitor.
-
Issue 2: High background signal or poor signal-to-noise ratio.
-
Possible Cause: Substrate instability or non-enzymatic cleavage.
-
Troubleshooting Steps:
-
Run a no-enzyme control. Incubate the substrate in the assay buffer for the maximum duration of your experiment to check for spontaneous degradation.
-
Optimize buffer conditions. pH and ionic strength can affect substrate stability.
-
Check for interfering compounds. Components in your inhibitor stock solution (e.g., DMSO) might contribute to the background signal. Run a vehicle control with the highest concentration of the solvent used.
-
Cell-Based (Replicon) Assays
Issue 1: Low signal from the reporter gene (e.g., luciferase).
-
Possible Cause: Insufficient incubation time for viral replication and reporter protein expression.
-
Troubleshooting Steps:
-
Extend the total incubation time. For HCV replicon assays, incubation times of 48 to 72 hours are common. Some reporter systems may require longer periods, up to 6 days, to achieve a robust signal.[7]
-
Optimize cell seeding density. A lower initial cell density may allow for a longer period of exponential growth and replicon replication before cells become confluent.
-
Verify replicon stability. Ensure the replicon is stably maintained in the cell line by culturing in the presence of the appropriate selection antibiotic (e.g., G418).
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding or edge effects in the microplate.
-
Troubleshooting Steps:
-
Improve cell plating technique. Ensure a homogenous cell suspension and use a reverse pipetting technique to dispense cells.
-
Minimize edge effects. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
-
Increase incubation time. Longer incubation times can sometimes help to normalize initial plating variations.
-
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound IC50 in an Enzymatic Assay
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 5 | 50 |
| 30 | 25 |
| 60 | 15 |
| 120 | 12 |
Table 2: Optimizing Incubation Time in a Cell-Based Replicon Assay
| Incubation Time (hours) | Luciferase Signal (RLU) | Z'-factor |
| 24 | 1.5 x 10^4 | 0.3 |
| 48 | 8.0 x 10^5 | 0.6 |
| 72 | 2.5 x 10^6 | 0.8 |
| 96 | 1.8 x 10^6 | 0.7 |
Experimental Protocols
Protocol 1: Time-Dependent Inhibition in an HCV NS3/4A FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 10 mM DTT.
-
Enzyme Stock: Purified HCV NS3/4A protease at 100 nM in assay buffer.
-
Inhibitor Stock: this compound at various concentrations in DMSO.
-
Substrate Stock: FRET-based peptide substrate at 10 µM in assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add 45 µL of assay buffer.
-
Add 5 µL of this compound dilutions to the appropriate wells.
-
Add 50 µL of 2X enzyme solution (e.g., 2 nM final concentration).
-
Incubate at 37°C for the desired pre-incubation times (e.g., 5, 30, 60, 120 minutes).
-
-
Reaction Initiation:
-
Add 10 µL of 10X substrate solution (e.g., 1 µM final concentration) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately read the fluorescence signal kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the progress curves.
-
Plot the initial rates against the inhibitor concentrations for each pre-incubation time and fit to a four-parameter logistic equation to determine the IC50 values.
-
Protocol 2: Optimizing Incubation Time in an HCV Replicon Luciferase Assay
-
Cell Plating:
-
Seed Huh7 cells harboring an HCV replicon with a luciferase reporter into a 96-well white, clear-bottom plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours) at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
At each time point, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the signal-to-background ratio and Z'-factor for each time point to determine the optimal incubation time.
-
Plot the luminescence signal against the this compound concentration for the optimal time point to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: General workflows for enzymatic and cell-based this compound assays.
Caption: Troubleshooting logic for optimizing incubation time in this compound assays.
References
- 1. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Narlaprevir Against Hepatitis C Virus Genotypes
A head-to-head analysis of Narlaprevir's in vitro activity reveals its potency against various Hepatitis C Virus (HCV) genotypes, positioning it as a significant agent in the landscape of NS3/4A protease inhibitors. This guide provides a comparative overview of Narlaprevir's efficacy alongside other first and second-generation protease inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Narlaprevir, a second-generation NS3/4A serine protease inhibitor, has demonstrated significant antiviral activity, particularly against Hepatitis C Virus (HCV) genotype 1.[1] Its mechanism of action involves the inhibition of the HCV NS3/4A protease, an enzyme crucial for viral replication.[2] This guide delves into the specifics of Narlaprevir's activity across a spectrum of HCV genotypes and compares its performance with other key protease inhibitors: boceprevir, telaprevir, and simeprevir.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of antiviral agents is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The following table summarizes the available EC50 values for Narlaprevir and its comparators against various HCV genotypes, as determined by HCV replicon assays.
| Drug | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4 | Genotype 5 | Genotype 6 |
| Narlaprevir | 5-10 fold more active than 1b | 20 ± 6 nM | Equally active as 1b | - | Equally active as 1b* | - | - | - |
| Boceprevir | 196 ± 56 nM | 251 ± 71 nM | 283 ± 36 nM | 315 ± 30 nM | 159 ± 5 nM | - | 200-400 nM | - |
| Telaprevir | 280 nM | 354 nM | Intermediate Activity | - | Intermediate Activity | - | - | - |
| Simeprevir | 1.4 fold of 1b | 9.4 nM | 25 fold of 1b | - | 1014 fold of 1b | 0.3 fold of 1b | - | - |
*Data from biochemical assays, not cell-based replicon assays. EC50 values are not specified. "-" Indicates that data was not available in the searched sources.
Experimental Protocols
The determination of EC50 values for these HCV protease inhibitors is primarily conducted using the HCV replicon system. This in vitro assay is a cornerstone for assessing the antiviral activity of compounds.
HCV Replicon Assay: A Detailed Methodology
The HCV replicon assay is a cell-based system that allows for the study of HCV RNA replication in a controlled laboratory setting. The protocol generally involves the following key steps:
-
Cell Culture: Human hepatoma cell lines, most commonly Huh-7 and its derivatives, are used as they are permissive to HCV replication. These cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO2).
-
Replicon Constructs: The assay utilizes subgenomic HCV replicons. These are engineered RNA molecules that contain the genetic information necessary for replication but lack the genes for structural viral proteins, making them non-infectious. These replicons often contain a reporter gene, such as luciferase, which allows for easy and quantifiable measurement of replication levels. They also typically carry a selectable marker, like the neomycin phosphotransferase gene, which confers resistance to the antibiotic G418.
-
RNA Transfection: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells. Electroporation is a common method for this, as it efficiently delivers the RNA into the cytoplasm of the host cells.
-
Drug Treatment and Selection: Following transfection, the cells are seeded in multi-well plates. The antiviral compounds to be tested, such as Narlaprevir and its comparators, are then added to the cell culture medium at various concentrations. For the establishment of stable replicon-harboring cell lines, the cells are cultured in the presence of G418. Only the cells that have successfully taken up the replicon and are actively replicating it will survive.
-
Quantification of Viral Replication: After a defined incubation period (typically 48 to 72 hours), the level of HCV RNA replication is measured.
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the amount of replicon RNA.
-
Quantitative RT-PCR (qRT-PCR): This method directly quantifies the amount of HCV RNA in the cells.
-
-
Data Analysis and EC50 Determination: The data from the replication quantification is plotted against the drug concentrations. A dose-response curve is generated, and the EC50 value is calculated as the drug concentration that results in a 50% reduction in the reporter signal or RNA levels compared to untreated control cells.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the drug and not due to cell death.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the HCV replicon assay for determining the antiviral activity of compounds like Narlaprevir.
Caption: Workflow of the HCV replicon assay for EC50 determination.
Signaling Pathway of HCV NS3/4A Protease Inhibition
Narlaprevir and other protease inhibitors function by disrupting a critical step in the HCV life cycle: the processing of the viral polyprotein. The diagram below illustrates this mechanism.
Caption: Inhibition of HCV polyprotein processing by Narlaprevir.
References
Head-to-Head Comparison: Simeprevir vs. An Unidentified Agent, "Neceprevir"
A direct head-to-head comparison between simeprevir and "neceprevir" cannot be provided at this time. Extensive searches of scientific literature and clinical trial databases have yielded no information on a compound named "this compound" for the treatment of Hepatitis C or any other indication. It is highly probable that "this compound" is a misspelling of an existing antiviral agent.
This guide will provide a comprehensive overview of simeprevir, a well-documented second-generation NS3/4A protease inhibitor for the treatment of chronic Hepatitis C virus (HCV) infection. Should a corrected name for the intended comparator drug be provided, a detailed head-to-head analysis can be conducted.
Simeprevir: A Profile
Simeprevir is a direct-acting antiviral agent that has been a key component of combination therapies for chronic HCV infection, particularly for genotype 1.[1] It functions by inhibiting the HCV NS3/4A protease, an enzyme critical for viral replication.[2][][4]
Mechanism of Action
Simeprevir is a specific and potent inhibitor of the HCV NS3/4A serine protease.[2][][4] This viral enzyme is responsible for cleaving the HCV polyprotein into mature, functional proteins that are essential for the replication and assembly of new virus particles.[2] By binding to the active site of the protease, simeprevir blocks this cleavage process, thereby halting viral maturation and replication.[2][][5]
The following diagram illustrates the mechanism of action of simeprevir:
Caption: Mechanism of action of simeprevir in inhibiting HCV replication.
Antiviral Activity
Simeprevir has demonstrated potent antiviral activity against HCV genotype 1. Its efficacy can be influenced by the presence of certain viral mutations, such as the Q80K polymorphism in genotype 1a, which can reduce its effectiveness.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of simeprevir are summarized in the table below.
| Parameter | Value |
| Bioavailability | 62% (with food)[6] |
| Protein Binding | >99.9%[6] |
| Metabolism | Primarily hepatic, via CYP3A enzymes[6] |
| Elimination Half-life | 10–13 hours in healthy subjects, 41 hours in HCV-infected patients[6] |
| Excretion | Primarily fecal |
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of NS3/4A protease inhibitors like simeprevir are crucial for reproducible research. Below are generalized methodologies for key assays.
NS3/4A Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a cleavage site recognized by the protease are prepared. The substrate is typically labeled with a fluorophore and a quencher.
-
Assay Reaction: The inhibitor (e.g., simeprevir) at various concentrations is pre-incubated with the NS3/4A protease in an appropriate buffer.
-
Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is measured over time. The concentration of the inhibitor that results in a 50% reduction in protease activity (IC50) is calculated.
The following diagram outlines the workflow for a typical protease inhibition assay:
Caption: Workflow for an in vitro HCV NS3/4A protease inhibition assay.
Cell-Based Antiviral Activity Assay (Replicon Assay)
Objective: To determine the antiviral activity of a compound in a cellular context.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (a self-replicating portion of the HCV genome that expresses a reporter gene like luciferase) are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., simeprevir).
-
Incubation: The treated cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) is determined. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to cell death.
Conclusion
Simeprevir is a well-characterized HCV NS3/4A protease inhibitor with proven efficacy in clinical settings. While a direct comparison with "this compound" is not feasible due to the lack of information on the latter, the data and experimental methodologies presented for simeprevir provide a solid foundation for understanding its role in antiviral therapy. Researchers and drug development professionals are encouraged to verify the correct nomenclature of comparator drugs to enable meaningful head-to-head analyses.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. medscape.com [medscape.com]
- 4. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neceprevir's Mechanism of Inhibition: A Comparative Guide to HCV NS5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neceprevir (GSK2336805), a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), with other leading drugs in its class. By presenting key experimental data and detailed methodologies, this document serves as a resource for validating the mechanism of inhibition of this compound and similar antiviral compounds.
Mechanism of Action of NS5A Inhibitors
The Hepatitis C virus relies on a complex interplay of viral and host factors for its replication. The NS5A protein is a critical component of the HCV replication complex, a multiprotein machinery responsible for synthesizing new viral RNA. While NS5A has no known enzymatic activity, it acts as a scaffold, interacting with other viral proteins like NS5B (the RNA-dependent RNA polymerase) and host cell components to ensure efficient replication. NS5A is also involved in the assembly of new virus particles.[1][2][3]
NS5A inhibitors, including this compound, bind to the N-terminal domain of NS5A. This binding event is thought to induce a conformational change in the protein, disrupting its normal function and thereby inhibiting viral replication. The precise mechanism involves interference with the formation of the replication complex and the regulation of viral RNA synthesis.
Comparative Antiviral Activity
The potency of this compound and other NS5A inhibitors is typically evaluated using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously. The inhibitory activity is quantified as the half-maximal effective concentration (EC50), which is the concentration of the drug that reduces HCV replication by 50%.
The following tables summarize the in vitro antiviral activity of this compound and other prominent NS5A inhibitors against different HCV genotypes.
Table 1: Antiviral Activity (EC50) of NS5A Inhibitors against HCV Genotype 1a
| Compound | EC50 (pM) |
| This compound (GSK2336805) | 7.6 |
| Daclatasvir | 1-50 |
| Ledipasvir | 31 |
| Ombitasvir | 14.1 |
| Velpatasvir | 1.5 (protein-adjusted) |
| Pibrentasvir | 1.4 - 5.0 |
Table 2: Antiviral Activity (EC50) of NS5A Inhibitors against HCV Genotype 1b
| Compound | EC50 (pM) |
| This compound (GSK2336805) | 1.8 |
| Daclatasvir | 1-10 |
| Ledipasvir | 4 |
| Ombitasvir | 5.0 |
| Velpatasvir | Data not consistently reported in pM |
| Pibrentasvir | 1.4 - 5.0 |
Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418 to maintain the replicon.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well or 384-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the serially diluted compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Detection of HCV Replication: The level of HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cytotoxicity Assay:
To ensure that the observed antiviral activity is not due to toxicity to the host cells, a cytotoxicity assay is performed in parallel. This is often done using reagents like CellTiter-Glo® (Promega) or by measuring cellular ATP levels. The 50% cytotoxic concentration (CC50) is determined, and a selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Visualizing the Mechanism of Action
HCV Replication and the Role of NS5A
The following diagram illustrates the simplified lifecycle of HCV and highlights the central role of the NS5A protein in the formation of the replication complex.
Caption: Simplified HCV replication cycle highlighting the role of NS5A.
Experimental Workflow for Validating NS5A Inhibition
This diagram outlines the key steps involved in the experimental validation of an NS5A inhibitor's mechanism of action.
Caption: Workflow for validating the mechanism of an NS5A inhibitor.
References
comparative analysis of Neceprevir and grazoprevir
A Comparative Analysis of Narlaprevir and Grazoprevir for Hepatitis C Virus Infection
This guide provides a detailed comparison of narlaprevir and grazoprevir, two potent second-generation NS3/4A protease inhibitors used in the treatment of chronic hepatitis C virus (HCV) infection. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and methodologies.
Mechanism of Action
Both narlaprevir and grazoprevir are direct-acting antiviral (DAA) agents that target the HCV NS3/4A serine protease.[1][2][3][4] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins, a critical step in viral replication.[5][6][7] By inhibiting this protease, both drugs effectively block the viral life cycle.[2][5][7] Narlaprevir achieves this through a reversible covalent bond with the active site of the NS3 protease via its ketoamide functional group.[1] Grazoprevir also binds to the active site of the NS3/4A protease, forming a stable complex that prevents the enzyme from functioning.[7]
Antiviral Activity and Efficacy
Both drugs exhibit potent antiviral activity against various HCV genotypes. Grazoprevir has demonstrated potent activity against genotypes 1a, 1b, and 4.[4][5] In a replicon assay, the 50% effective concentration (EC50) for grazoprevir against a reference GT4a replicon was 0.7 nM, with a median EC50 of 0.2 nM against a panel of GT4 clinical isolates.[5] Narlaprevir has shown activity against genotypes 1 through 6.[1] In preclinical studies, narlaprevir inhibited replicon RNA with a 90% effective concentration (EC90) of 40 nM.[8]
Clinically, both drugs are used in combination therapies to achieve high rates of sustained virologic response (SVR), which is considered a cure.[4] Grazoprevir is often co-formulated with elbasvir, an NS5A inhibitor, under the trade name Zepatier.[2][3][9][10] This combination is indicated for the treatment of chronic HCV genotypes 1 and 4.[2][4][11] Clinical trials have shown high efficacy for the grazoprevir/elbasvir combination in treatment-naive and treatment-experienced patients, including those with cirrhosis and HIV co-infection.[12][13]
Pharmacokinetics
The pharmacokinetic profiles of narlaprevir and grazoprevir show notable differences, particularly in their dosing schedules.
Grazoprevir reaches its peak plasma concentration approximately two hours after oral administration.[3] It has a long terminal half-life of about 31 hours, which allows for once-daily dosing.[2][3] Grazoprevir is primarily metabolized by the liver enzyme CYP3A4 and is highly protein-bound (98.8%).[3]
Narlaprevir , on the other hand, is often administered with ritonavir to boost its plasma concentrations. In a study of cirrhotic patients, the Cmax and AUC0–∞ of narlaprevir were significantly higher than in healthy volunteers when administered alone.[14] However, when co-administered with ritonavir, the pharmacokinetic parameters were similar between cirrhotic and healthy subjects.[14]
Data Summary
Table 1: Comparative Antiviral Activity
| Drug | Target Genotypes | EC50 / EC90 |
| Narlaprevir | 1, 2, 3, 4, 5, 6[1] | EC90: 40 nM (replicon)[8] |
| Grazoprevir | 1, 4[2][4] | EC50: 0.2 - 0.7 nM (GT4 replicon)[5] |
Table 2: Comparative Pharmacokinetics
| Parameter | Narlaprevir | Grazoprevir |
| Dosing Frequency | Typically requires a booster (ritonavir)[14] | Once daily[2] |
| Time to Peak Plasma Concentration | - | ~2 hours[3] |
| Half-life | - | ~31 hours[2][3] |
| Metabolism | - | Primarily CYP3A4[2][3] |
| Protein Binding | - | 98.8%[3] |
Experimental Protocols
HCV Replicon Assay
The antiviral activity of these compounds is often evaluated using an HCV replicon system. This cell-based assay utilizes Huh-7 human hepatoma cells that harbor a subgenomic or full-length HCV RNA (replicon) that can replicate autonomously.[15][16]
General Protocol Outline:
-
Cell Culture: Huh-7 cells harboring HCV replicons are cultured in a suitable medium, often containing G418 to select for cells maintaining the replicon.[16]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., narlaprevir or grazoprevir).[17]
-
Incubation: The treated cells are incubated for a set period, typically 3 days, to allow for HCV RNA replication.[17]
-
Quantification of Replication: The level of HCV replication is quantified. A common method is to use replicons that contain a reporter gene, such as luciferase.[15][17] The luminescence signal is proportional to the amount of replicon RNA.
-
Data Analysis: The reduction in the reporter signal in treated cells compared to untreated controls is used to calculate the EC50 or EC90 values, representing the concentration of the drug that inhibits viral replication by 50% or 90%, respectively.[17] Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.[17]
NS3/4A Protease Inhibition Assay
The direct inhibitory effect on the NS3/4A protease is measured using a biochemical assay.
General Protocol Outline:
-
Enzyme and Substrate: A purified, recombinant HCV NS3/4A protease is used. The substrate is a synthetic peptide that mimics the natural cleavage site of the protease and is tagged with a reporter system (e.g., a fluorophore and a quencher).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (narlaprevir or grazoprevir).
-
Reaction Initiation: The substrate is added to initiate the cleavage reaction.
-
Signal Detection: As the protease cleaves the substrate, the reporter system generates a signal (e.g., fluorescence). The rate of signal increase is proportional to the enzyme activity.
-
Data Analysis: The inhibition of protease activity at different inhibitor concentrations is used to calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki).
Visualizations
Caption: Mechanism of action of NS3/4A protease inhibitors.
Caption: Typical drug evaluation workflow for HCV inhibitors.
References
- 1. Narlaprevir - Wikiwand [wikiwand.com]
- 2. youtube.com [youtube.com]
- 3. Grazoprevir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. What is Grazoprevir Hydrate used for? [synapse.patsnap.com]
- 8. Preclinical characterization of the antiviral activity of SCH 900518 (narlaprevir), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease PMID: 20308381 | MCE [medchemexpress.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Hepatitis C - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 17. pubcompare.ai [pubcompare.ai]
Comparative Efficacy of Direct-Acting Antivirals in Primary Human Hepatocytes
A Head-to-Head Analysis of Leading HCV Inhibitors for Researchers and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, offering high cure rates and improved patient outcomes. For researchers and pharmaceutical scientists, understanding the intrinsic antiviral activity of these compounds in the most relevant in vitro model—primary human hepatocytes—is critical for the development of next-generation therapies. This guide provides a comparative analysis of the efficacy of key DAAs, supported by experimental data and detailed methodologies, to inform preclinical research and drug discovery efforts.
Efficacy of Leading Direct-Acting Antivirals in Primary Human Hepatocytes
The following tables summarize the in vitro efficacy of several prominent DAAs against HCV replication in primary human hepatocytes. Efficacy is primarily reported as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
NS5B Polymerase Inhibitors
| Drug | Class | HCV Genotype | EC50 (nM) | Reference |
| Sofosbuvir | Nucleotide Analog | 1b | 15 - 110 | [1] |
NS5A Inhibitors
| Drug | Class | HCV Genotype | EC50 (nM) | Reference |
| Ledipasvir | NS5A Inhibitor | 1a/1b | Data not available in primary human hepatocytes | |
| Velpatasvir | NS5A Inhibitor | 1-6 | 0.002 - 0.13 | [1] |
| Pibrentasvir | NS5A Inhibitor | 1-6 | Data not available in primary human hepatocytes | |
| Elbasvir | NS5A Inhibitor | 1a, 1b, 4 | 0.004 (GT1a), 0.003 (GT1b) | [2] |
NS3/4A Protease Inhibitors
| Drug | Class | HCV Genotype | EC50 (nM) | Reference |
| Grazoprevir | NS3/4A Protease Inhibitor | 1a, 1b, 4 | 0.4 (GT1a), 0.5 (GT1b) | [2] |
| Glecaprevir | NS3/4A Protease Inhibitor | 1-6 | Data not available in primary human hepatocytes | |
| Voxilaprevir | NS3/4A Protease Inhibitor | 1-6 | 0.2 - 6.6 | [1] |
Note: EC50 values can vary depending on the specific HCV replicon or infectious virus system used, as well as the experimental conditions.
Experimental Protocols
A standardized protocol for assessing the antiviral efficacy of compounds in primary human hepatocytes is crucial for generating reproducible and comparable data. The following is a generalized methodology for such an assay.
Protocol: Anti-HCV Efficacy Assay in Primary Human Hepatocytes
1. Preparation of Primary Human Hepatocytes:
-
Isolate primary human hepatocytes from fresh liver tissue using a collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium.
-
Allow the cells to form a confluent monolayer.
2. HCV Infection:
-
Infect the hepatocyte monolayer with a cell culture-adapted HCV strain (e.g., Jc1) at a specific multiplicity of infection (MOI).
-
Incubate for a defined period to allow for viral entry.
3. Compound Treatment:
-
Prepare serial dilutions of the test compounds (DAAs) in culture medium.
-
Remove the viral inoculum and add the medium containing the different concentrations of the test compounds to the infected cells.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
4. Incubation:
-
Incubate the treated cells for a period that allows for multiple rounds of HCV replication (typically 48-72 hours).
5. Quantification of HCV Replication:
-
Harvest the cell lysates or culture supernatants.
-
Quantify the level of HCV replication using one of the following methods:
-
Quantitative RT-PCR (qRT-PCR): Measure the levels of HCV RNA.
-
Luciferase Reporter Assay: If using a reporter virus, measure the luciferase activity.
-
Immunofluorescence: Stain for HCV proteins (e.g., NS5A) and quantify the number of infected cells.
-
6. Data Analysis:
-
Normalize the HCV replication levels in the compound-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
7. Cytotoxicity Assay:
-
In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on uninfected hepatocytes treated with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved in HCV replication and the experimental procedures for evaluating antiviral compounds, the following diagrams are provided.
Caption: HCV Replication Cycle and DAA Targets.
Caption: Experimental Workflow for DAA Efficacy Testing.
References
- 1. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Narlaprevir's Efficacy in Inhibiting HCV Polyprotein Processing
This guide provides a detailed comparison of Narlaprevir, a potent second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, with other key alternatives. The focus is on the inhibitory effect on HCV polyprotein processing, a critical step in the viral replication cycle. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HCV Polyprotein Processing
The Hepatitis C virus translates its RNA genome into a single large polyprotein. This polyprotein must be cleaved by host and viral proteases to release individual functional proteins necessary for viral replication.[1][2][3] The HCV NS3/4A serine protease is a viral enzyme responsible for multiple cleavages in the non-structural region of the polyprotein, specifically at the NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B junctions.[3] Inhibition of this protease is a key therapeutic strategy to disrupt HCV replication.
Narlaprevir (SCH 900518) is a second-generation HCV NS3/4A protease inhibitor that acts as a reversible covalent inhibitor.[3][4] It binds to the active site of the NS3/4A protease, preventing the cleavage of the HCV polyprotein and thereby halting the viral life cycle.[4] This guide compares the performance of Narlaprevir with first-generation inhibitors, Boceprevir and Telaprevir.
Comparative Efficacy of HCV Protease Inhibitors
The efficacy of Narlaprevir and its alternatives has been evaluated using various in vitro assays. Biochemical assays measure the direct inhibition of the purified NS3/4A protease, typically reported as the half-maximal inhibitory concentration (IC50). Cell-based replicon assays assess the inhibitor's ability to block HCV RNA replication within host cells, with results expressed as the half-maximal effective concentration (EC50).
Table 1: Comparative Inhibitory Activity of HCV Protease Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference(s) |
| Narlaprevir | HCV NS3/4A Protease | Biochemical | 7 | - | --INVALID-LINK-- |
| Replicon (Genotype 1b) | - | 20 | --INVALID-LINK-- | ||
| Boceprevir | HCV NS3/4A Protease | Biochemical | 14 | - | --INVALID-LINK-- |
| Replicon (Genotype 1b) | - | 200 | --INVALID-LINK-- | ||
| Telaprevir | HCV NS3/4A Protease | Biochemical | 355 | - | --INVALID-LINK-- |
| Replicon (Genotype 1b) | - | 350 | --INVALID-LINK-- |
Note: IC50 and EC50 values can vary between studies depending on the specific assay conditions and HCV genotypes tested.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV polyprotein processing pathway and the experimental workflow for evaluating protease inhibitors.
Caption: HCV Polyprotein Processing and Inhibition by Narlaprevir.
Caption: Experimental Workflow for Evaluating HCV Protease Inhibitors.
Experimental Protocols
FRET-Based HCV NS3/4A Protease Inhibition Assay
This biochemical assay measures the direct inhibition of the NS3/4A protease activity using a synthetic substrate.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
FRET (Förster Resonance Energy Transfer) peptide substrate containing a cleavage site for NS3/4A, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compounds (Narlaprevir and alternatives) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the HCV NS3/4A protease to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore).
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of the compounds in a more physiologically relevant context.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
Test compounds (Narlaprevir and alternatives) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Luciferase activity is proportional to the level of HCV RNA replication.
-
Plot the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of replication is not due to cellular toxicity.
Western Blot Analysis of HCV Polyprotein Processing
This method directly visualizes the effect of inhibitors on the cleavage of the HCV polyprotein.
Materials:
-
Cells expressing the HCV polyprotein (e.g., from a transient transfection or a replicon system).
-
Test compounds (Narlaprevir and alternatives).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies specific for HCV proteins (e.g., anti-NS3, anti-NS5A).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Treat the cells expressing the HCV polyprotein with various concentrations of the test compounds for a defined period.
-
Lyse the cells and collect the total protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against a specific HCV non-structural protein (e.g., NS5A). The presence of higher molecular weight bands corresponding to uncleaved polyprotein precursors (e.g., NS3-NS5B) indicates inhibition of processing.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the precursor and mature proteins can be quantified using densitometry to assess the degree of processing inhibition.
Conclusion
Narlaprevir demonstrates potent inhibitory activity against the HCV NS3/4A protease, leading to the effective suppression of HCV polyprotein processing and viral replication.[3] Comparative data indicates that Narlaprevir exhibits significantly improved potency in cell-based replicon assays compared to first-generation inhibitors like Boceprevir and Telaprevir. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of HCV protease inhibitors, aiding in the development of more effective antiviral therapies.
References
- 1. Processing of the hepatitis C virus precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing pathways of the hepatitis C virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Narlaprevir? [synapse.patsnap.com]
A Comparative Analysis of Resistance Profiles: Neceprevir vs. Paritaprevir
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of effective antiviral therapies for Hepatitis C Virus (HCV). This guide provides a detailed comparison of the resistance profiles of two NS3/4A protease inhibitors, Neceprevir (GS-9256) and Paritaprevir (ABT-450), supported by experimental data and methodologies to aid in research and development efforts.
Executive Summary
Both this compound and Paritaprevir are potent inhibitors of the HCV NS3/4A protease, a crucial enzyme in the viral replication cycle. However, their long-term efficacy can be compromised by the selection of resistance-associated variants (RAVs). This guide outlines the key mutations that confer resistance to each drug, presents available quantitative data on the fold-change in resistance, and details the experimental protocols used to determine these profiles.
While extensive data is available for Paritaprevir, quantitative resistance data for this compound is less prevalent in publicly accessible literature. This comparison is based on the available scientific information.
Comparative Resistance Profiles
The primary mechanism of resistance to both this compound and Paritaprevir involves amino acid substitutions in the NS3 protease region of the HCV genome. These mutations can reduce the binding affinity of the inhibitors to the enzyme, thereby diminishing their antiviral activity.
Table 1: Quantitative Resistance Profiles of this compound and Paritaprevir against Key HCV NS3/4A Mutations
| Drug | HCV Genotype | NS3 Mutation | Fold Change in EC50 (vs. Wild-Type) | Reference |
| Paritaprevir | 1a | R155K | 2-7 fold additional resistance when combined with V36M or Y56H | [1] |
| 1a | D168V | Prevalent treatment-emergent RAV | [2] | |
| 1a | Q80K | ≤3-fold | [2] | |
| 1b | D168V | ~1,700-fold (in chimeric replicons) | [3] | |
| 5a | R155K | High resistance | [4] | |
| This compound | 1 | D168 substitutions | Treatment-emergent RAVs | [5] |
| 1 | R155K | Treatment-emergent RAVs | [5] |
Key resistance-associated positions for NS3/4A protease inhibitors include 155, 156, and 168. For Paritaprevir in genotype 1a-infected patients, the most prevalent treatment-emergent RAVs are R155K and D168V.[2] While the Q80K polymorphism is frequently observed, it confers only low-level resistance to Paritaprevir.[2] In genotype 1b, the D168V mutation is a major pathway to high-level resistance.[3]
For this compound, studies have indicated that treatment can lead to the emergence of substitutions at positions D168 and R155.[5]
Experimental Protocols
The determination of antiviral resistance profiles relies on robust in vitro assays. The two primary methods used are the HCV replicon assay and the NS3/4A protease enzyme inhibition assay.
HCV Replicon Assay
This cell-based assay measures the ability of the virus to replicate in the presence of an antiviral drug.
Detailed Protocol:
-
Cell Culture:
-
Maintain Huh-7 human hepatoma cells, or derived cell lines like Huh-7-lunet, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an antibiotic-antimycotic solution.[1]
-
For stable replicon cell lines, include a selection agent like G418 to maintain the replicon-containing cells.[1]
-
-
Replicon RNA Transcription and Transfection:
-
Linearize the plasmid DNA containing the HCV subgenomic replicon (encoding a reporter gene like luciferase) downstream of the replicon sequence.
-
In vitro transcribe the replicon RNA from the linearized plasmid using a T7 RNA polymerase kit.
-
Introduce the replicon RNA into Huh-7 cells via electroporation.[6]
-
-
Antiviral Compound Treatment:
-
Plate the electroporated cells in 96-well or 384-well plates.
-
After cell attachment (typically 24 hours), add serial dilutions of the antiviral compounds (this compound or Paritaprevir) to the wells. Include a no-drug control (DMSO vehicle) and a positive control (a known potent HCV inhibitor).[1]
-
-
Quantification of HCV Replication:
-
After a 72-hour incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase signal).[7]
-
The reduction in reporter signal in the presence of the drug compared to the no-drug control indicates inhibition of viral replication.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication.
-
To determine the fold-change in resistance, perform the assay with replicons containing specific NS3 mutations and compare the EC50 values to that of the wild-type replicon. The fold change is calculated as (EC50 mutant) / (EC50 wild-type).
-
FRET-Based NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the enzymatic activity of the NS3/4A protease and its inhibition by antiviral compounds.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease.
-
A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (e.g., a fluorophore and a quencher) separated by the NS3/4A cleavage sequence.[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).[6]
-
Antiviral compounds (this compound or Paritaprevir).
-
384-well black plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the antiviral compounds in the assay buffer.
-
Add the recombinant NS3/4A protease to the wells of the 384-well plate.
-
Add the diluted antiviral compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
-
Signal Detection:
-
Immediately begin monitoring the fluorescence signal using a plate reader capable of FRET measurements (excitation and emission wavelengths specific to the FRET pair used).
-
As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the protease activity by 50%.
-
To assess resistance, perform the assay with mutant NS3/4A proteases and compare the IC50 values to that of the wild-type enzyme. The fold change in resistance is calculated as (IC50 mutant) / (IC50 wild-type).
-
Visualizing Experimental Workflows and HCV Replication
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for determining antiviral resistance using HCV replicon and FRET-based assays.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Resistance Analysis of Baseline and Treatment-Emergent Variants in Hepatitis C Virus Genotype 1 in the AVIATOR Study with Paritaprevir-Ritonavir, Ombitasvir, and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline Polymorphisms and Emergence of Drug Resistance in the NS3/4A Protease of Hepatitis C Virus Genotype 1 following Treatment with Faldaprevir and Pegylated Interferon Alpha 2a/Ribavirin in Phase 2 and Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. eurogentec.com [eurogentec.com]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Neceprevir
For Immediate Implementation: This document provides crucial safety and logistical information for all personnel involved in the handling of Neceprevir, a potent antiviral compound under investigation for the treatment of Hepatitis C. Given the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this guidance is based on best practices for handling high-potency research compounds and Hepatitis C virus (HCV) NS3/4A protease inhibitors. A substance-specific risk assessment is mandatory before any handling of this compound.
Personal Protective Equipment (PPE)
All personnel must adhere to the following minimum PPE requirements when handling this compound in a laboratory setting. These protocols are designed to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Component | Standard Operating Procedure | High-Containment Operation |
| Gloves | Double-gloving with nitrile gloves is mandatory. | Double-gloving with chemotherapy-rated nitrile gloves. |
| Lab Coat | Disposable, back-closing lab coat. | Disposable, solid-front, back-closing gown. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields. | Chemical splash goggles. |
| Face Protection | Not required for standard procedures. | Face shield worn over chemical splash goggles. |
| Respiratory Protection | Not required for standard procedures in a certified chemical fume hood. | A NIOSH-approved N95 or higher respirator is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination. The following workflow outlines the key stages of handling, from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling decontamination.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. All personnel must be familiar with the following emergency protocols.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. | Seek medical attention. Report the incident to the appropriate safety officer. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and the designated safety officer. If trained, contain the spill using appropriate absorbent materials. Restrict access to the area until decontamination is complete. | Follow institutional guidelines for hazardous material spill cleanup. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and accidental exposure.
Caption: A logical flow diagram illustrating the proper segregation and disposal of waste contaminated with this compound.
By adhering to these stringent safety protocols, research and development professionals can mitigate the risks associated with handling the potent antiviral compound, this compound, fostering a secure and productive laboratory environment. Continuous review and adaptation of these procedures based on emerging data are essential for maintaining the highest safety standards.
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
